Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(6-12)7-14-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMASIMZBDTNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716616 | |
| Record name | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-31-2 | |
| Record name | 1,1-Dimethylethyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Boc-2-oxa-6-azaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks in this endeavor.[1] Their rigid, well-defined three-dimensional orientation of substituents allows for precise probing of protein binding pockets, often leading to significant gains in potency and selectivity.
The 2-oxa-6-azaspiro[3.4]octane framework, a unique structural motif combining an oxetane and a pyrrolidine ring, is of particular interest. The oxetane moiety can act as a polar surrogate for a gem-dimethyl or carbonyl group, improving aqueous solubility and metabolic stability, while the pyrrolidine ring provides a versatile point for further functionalization.[2][3] The N-Boc protected title compound, Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1245816-31-2), serves as a crucial intermediate, enabling the incorporation of this valuable spirocycle into a diverse range of biologically active molecules. This guide provides a detailed, field-proven synthetic route to this important building block, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the spirocyclic ether linkage. The most robust and reliable method for constructing the strained oxetane ring in this context is through an intramolecular cyclization of a suitable diol precursor. This leads us to the key intermediate, tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate . This diol can, in turn, be synthesized from the commercially available N-Boc-pyrrolidin-3-one via the addition of a two-carbon nucleophile.
The chosen forward synthesis, therefore, comprises two main stages:
-
Carbon-Carbon Bond Formation: Grignard addition to N-Boc-pyrrolidin-3-one to install the 2-hydroxyethyl side chain.
-
Intramolecular Spiroetherification: Cyclization of the resulting diol to form the oxetane ring.
For the critical cyclization step, the Mitsunobu reaction is the method of choice.[4][5] It offers mild reaction conditions and proceeds with a high degree of reliability for the formation of small to medium-sized rings, making it ideal for constructing the sterically demanding spirocyclic oxetane system.
Visualized Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Synthetic route to the target spirocycle.
Detailed Experimental Protocols
Part 1: Synthesis of Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (Intermediate 2)
This initial step involves the nucleophilic addition of a protected C2-unit to the ketone of the starting material. We utilize (2-(vinyloxy)ethyl)magnesium bromide as the Grignard reagent, which serves as a protected equivalent of a 2-hydroxyethyl anion. The vinyl ether is stable under the basic Grignard conditions and is readily hydrolyzed to the desired alcohol during the acidic workup.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-Boc-pyrrolidin-3-one (1) | 185.23 | 50.0 | 1.0 |
| (2-(Vinyloxy)ethyl)magnesium bromide | ~173.3 | 75.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated aq. NH4Cl solution | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - |
| Ethyl Acetate (EtOAc) | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-pyrrolidin-3-one (9.26 g, 50.0 mmol).
-
Dissolution: Dissolve the starting material in 150 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the solution of (2-(vinyloxy)ethyl)magnesium bromide (1.0 M in THF, 75 mL, 75.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 150 mL of saturated aqueous ammonium chloride solution.
-
Deprotection (Workup): Add 1 M HCl solution dropwise until the pH of the aqueous layer is approximately 2-3 to hydrolyze the vinyl ether. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate 2 .
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30-70% ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 1047675-68-2) as a colorless oil.
Part 2: Synthesis of this compound (Target Molecule 3)
This final step is a highly efficient intramolecular cyclization facilitated by the Mitsunobu reaction. The reaction proceeds via the activation of the primary hydroxyl group by triphenylphosphine and an azodicarboxylate, followed by an intramolecular SN2 attack by the tertiary hydroxyl group to form the oxetane ring.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Diol Intermediate (2) | 231.29 | 20.0 | 1.0 |
| Triphenylphosphine (PPh3) | 262.29 | 30.0 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 30.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - |
| Hexanes | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add the diol intermediate 2 (4.63 g, 20.0 mmol) and triphenylphosphine (7.87 g, 30.0 mmol).
-
Dissolution: Dissolve the solids in 200 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (5.95 mL, 30.0 mmol) dropwise to the stirred solution over 20 minutes. A white precipitate of triphenylphosphine oxide may form during the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by two methods: a) Direct Crystallization: Triturate the crude residue with a cold 1:4 mixture of ethyl acetate and hexanes. The byproduct, triphenylphosphine oxide, will precipitate and can be removed by filtration. Concentrate the filtrate and purify by column chromatography. b) Column Chromatography: Directly load the crude residue onto a silica gel column and elute with a gradient of 10-40% ethyl acetate in hexanes to isolate the pure product 3 .
-
Final Product: Concentrate the pure fractions to yield this compound as a white solid or a viscous oil.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. Each step can be rigorously monitored by standard analytical techniques:
-
TLC/LC-MS: To track the consumption of starting materials and the formation of products in both steps. This ensures the reactions proceed to completion before workup and purification.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate diol and the final spirocyclic product. Key diagnostic signals for the product would include the disappearance of the two hydroxyl protons and characteristic shifts in the protons and carbons of the newly formed oxetane ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the final product, providing definitive proof of its identity.
The choice of the Mitsunobu reaction for the key cyclization step is based on its extensive validation in the synthesis of complex molecules and cyclic ethers.[6][7] The reaction is known for its high yields and stereospecificity (though not relevant for this particular tertiary alcohol cyclization), lending a high degree of confidence to the proposed synthesis.
Conclusion and Future Outlook
This guide outlines a robust and efficient two-step synthesis for this compound, a valuable building block for drug discovery. The strategy leverages a reliable Grignard reaction followed by a mild and effective intramolecular Mitsunobu cyclization. The protocols provided are detailed to ensure reproducibility and are grounded in well-established organic synthesis principles. The increasing prevalence of spirocyclic scaffolds in approved drugs underscores the importance of developing accessible synthetic routes to novel, three-dimensional building blocks like the one described herein.[8] This guide serves as a practical resource for researchers aiming to explore this promising area of chemical space.
References
-
PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Notes. Mitsunobu reaction mechanism: 2 new application. (2022). Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2024). Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]
- Google. Unleash this compound Easy Assembly.
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available at: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Available at: [Link]
-
ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. Available at: [Link]
-
Chemdad. 2-oxa-6-azaspiro[5][9]octane-6-carboxylic acid tert-butyl ester. Available at: [Link]
-
PrepChem. Synthesis of (S)-3-hydroxy-1-pyrrolidinecarboxylic acid, phenylmethyl ester. Available at: [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Available at: [Link]
-
RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. (2019). Available at: [Link]
-
Organic Syntheses. Procedure for the Synthesis of 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Available at: [Link]
-
PubMed Central. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2017). Available at: [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. (2020). Available at: [Link]
-
ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2013). Available at: [Link]
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 9. Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (203661-71-6) for sale [vulcanchem.com]
Physicochemical properties of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 1245816-31-2), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the experimental determination of these properties and their implications for drug design. We will explore the compound's structural attributes, present its key physical and chemical data in a structured format, and provide detailed, self-validating protocols for determining critical parameters such as lipophilicity, solubility, and thermal stability. The causality behind experimental choices is explained, grounding the methodologies in the practical realities of pharmaceutical research.
Introduction & Strategic Significance
This compound is a heterocyclic compound featuring a unique spirocyclic scaffold. This structure is characterized by the fusion of an oxetane ring and a Boc-protected azetidine ring at a single, shared carbon atom. Spirocyclic systems have gained significant traction in drug discovery as they provide a rigid, three-dimensional architecture that can effectively probe biological space while often improving metabolic stability and aqueous solubility compared to their linear or fused-ring counterparts.
The incorporation of an oxetane ring, in particular, is a contemporary strategy in medicinal chemistry to replace less desirable functional groups (like gem-dimethyl or carbonyl groups). Oxetanes can act as polar mimics, improving solubility and metabolic properties without introducing excessive lipophilicity. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations while allowing for straightforward deprotection under acidic conditions for further derivatization. This combination of features makes the title compound a valuable and versatile intermediate for creating novel chemical entities with desirable drug-like properties.
Caption: Figure 1: Structure of this compound.
Core Physicochemical Data
The foundational physicochemical properties dictate a compound's behavior from initial synthesis to its ultimate pharmacokinetic profile. The data presented below has been aggregated from supplier technical sheets and computational models.
| Property | Value | Source / Method |
| CAS Number | 1245816-31-2 | - |
| Molecular Formula | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 213.27 g/mol | - |
| Melting Point | 26.67 - 34°C | Experimental[1] |
| Flash Point | >110°C | Experimental[1] |
| Storage Temperature | -20°C | Recommendation[1] |
| Calculated logP | 0.8 - 1.2 (Est.) | Computational (e.g., ALOGPS, Molinspiration) |
| Polar Surface Area (PSA) | 38.8 Ų (Est.) | Computational |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
Experimental Determination of Key Properties: Protocols & Rationale
Accurate experimental data is paramount for building robust structure-activity relationships (SAR) and predictive models.[2] The following section details validated protocols for determining the most influential physicochemical properties. The emphasis is on methods that offer a balance of throughput and accuracy, reflecting the demands of modern drug discovery.[3][4]
Protocol: Lipophilicity (LogD₇.₄) Determination by HPLC
Rationale: Lipophilicity, often expressed as the logarithm of the distribution coefficient at pH 7.4 (LogD₇.₄), is a critical determinant of a molecule's permeability, solubility, and off-target effects.[5] While the traditional shake-flask method is the gold standard, it is labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires minimal material, making it ideal for screening. The method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Step-by-Step Methodology:
-
Preparation of Standards: A set of well-characterized compounds with known LogP/LogD values (e.g., propranolol, testosterone, nortriptyline) are prepared as 1 mg/mL stock solutions in DMSO.
-
Sample Preparation: this compound is prepared as a 1 mg/mL stock solution in DMSO.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Execution:
-
Inject the standard mixture to establish a calibration curve by plotting retention time (t_R) against the known LogD values.
-
Inject the sample solution in triplicate.
-
Record the retention time for the target compound.
-
-
Data Analysis:
-
Calculate the LogD₇.₄ of the target compound by interpolating its average retention time from the calibration curve.
-
Caption: A streamlined workflow for high-throughput LogD determination using RP-HPLC.
Protocol: Kinetic Aqueous Solubility Determination
Rationale: Poor aqueous solubility is a primary cause of compound attrition in drug development. A kinetic solubility assay using nephelometry or turbidimetry provides a rapid assessment. This method measures the concentration at which a compound, upon being added from a DMSO stock, begins to precipitate in an aqueous buffer, giving the apparent solubility.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense phosphate-buffered saline (PBS), pH 7.4, into a 96-well microplate.
-
-
Execution (DMSO Titration):
-
Using a liquid handler, perform serial additions of the DMSO stock solution into the aqueous buffer in the microplate. This creates a concentration gradient.
-
The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells to minimize co-solvent effects.
-
-
Measurement:
-
Allow the plate to equilibrate for 1-2 hours at room temperature with gentle shaking.
-
Measure the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The point at which the turbidity signal sharply increases above the baseline indicates the onset of precipitation. This concentration is reported as the kinetic solubility.
-
Structural Characterization & Stability
Spectroscopic Profile
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected profile is as follows:
-
¹H NMR: Protons adjacent to the oxetane oxygen and the azetidine nitrogen would show characteristic shifts. The large singlet corresponding to the nine protons of the tert-butyl group would be a prominent feature.
-
¹³C NMR: The spectrum would show 11 distinct carbon signals, including the quaternary spiro-carbon, the carbonyl carbon of the Boc group, and the carbons of the oxetane and azetidine rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 214.28.
Chemical Stability & Handling
-
Acid Liability: The Boc-protecting group is the most reactive site, susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl). This provides a convenient method for deprotection and subsequent functionalization of the secondary amine.
-
Thermal Stability: The reported high flash point (>110°C) suggests good thermal stability under normal laboratory conditions.[1] However, prolonged exposure to high temperatures should be avoided.
-
Storage: As recommended, the compound should be stored at -20°C to ensure long-term integrity, minimizing potential degradation.[1]
Caption: Key physicochemical properties directly influence the ADME profile of a drug candidate.
Conclusion
This compound is a strategically designed building block whose physicochemical properties make it an attractive starting point for drug discovery programs. Its moderate lipophilicity, combined with the polarity introduced by the oxetane ring, provides a solid foundation for developing compounds with balanced solubility and permeability. The methodologies outlined in this guide provide a robust framework for the experimental validation of its properties and those of its derivatives, enabling data-driven decisions in the optimization of lead candidates. A thorough understanding and precise measurement of these core characteristics are indispensable for translating this promising chemical scaffold into successful therapeutic agents.
References
- Vulcanchem. Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- MedChemExpress. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | PROTAC Linker.
- MedChemExpress. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
- Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences: CMLS.
- BLDpharm. 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives.
- PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
- Wicińska, M., et al. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Molecules.
- PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.
- Johnson, T. W., & Wager, T. T. (2023). Physicochemical Properties. In The Royal Society of Chemistry.
- BLDpharm. tert-Butyl 2-amino-2-methyl-6-azaspiro[3.4]octane-6-carboxylate.
-
Chemdad. 2-oxa-6-azaspiro[6][7]octane-6-carboxylic acid tert-butyl ester. Available at:
- ChemicalBook. tert-butyl cis-2-amino-6-azaspiro[3.4]octane-6-carboxylate(1932465-75-2) 1 H NMR.
- ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Sources
- 1. 2-oxa-6-azaspiro[3,4]octane-6-carboxylic acid tert-butyl ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which offer a departure from the often flat and conformationally flexible molecules that have traditionally dominated drug discovery pipelines.[1][2] The inherent rigidity and defined spatial arrangement of substituents in spirocycles provide a powerful tool for optimizing interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3]
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate stands as a key building block within this promising class of compounds. Its unique fused ring system, incorporating both an oxetane and an azetidine ring, presents a valuable scaffold for the synthesis of innovative drug candidates. This guide provides a comprehensive technical overview of the structural analysis of this molecule, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Overview
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| CAS Number | 1245816-31-2 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, adapting methodologies reported for similar spirocyclic systems. A plausible synthetic route is outlined below, based on the preparation of a related bromo-derivative, which highlights the key transformations required.[4][5]
Experimental Protocol: A Proposed Synthetic Pathway
This protocol is a proposed adaptation and may require optimization for specific laboratory conditions.
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent (e.g., tetrahydrofuran), add a solution of allylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidative Cleavage and Intramolecular Cyclization
-
Dissolve the product from Step 1 in a mixture of solvents such as dichloromethane and water.
-
Add a catalytic amount of osmium tetroxide and an excess of an oxidizing agent like sodium periodate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with sodium thiosulfate solution and extracting with an organic solvent.
-
The resulting intermediate aldehyde can then undergo spontaneous or acid-catalyzed intramolecular cyclization to form the desired 2-oxa-6-azaspiro[3.4]octane ring system.
Step 3: Purification of the Final Product
-
The crude this compound is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white to off-white solid.
Caption: Proposed synthetic workflow for the target molecule.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[6][7][8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to reveal the distinct proton environments within the spirocyclic framework and the tert-butoxycarbonyl (Boc) protecting group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| -CH₂- (pyrrolidine ring) | 1.80 - 2.20 | Multiplet | 4H |
| -CH₂-N- | 3.20 - 3.60 | Multiplet | 2H |
| -CH₂-O- | 4.20 - 4.60 | Multiplet | 2H |
| -CH- (spiro center) | Not Applicable | - | - |
Causality Behind Predicted Shifts:
-
Boc Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm, a characteristic chemical shift for this protecting group.
-
Pyrrolidine Ring Protons: The methylene protons of the five-membered ring will likely appear as complex multiplets in the aliphatic region (1.80 - 2.20 ppm) due to diastereotopicity and spin-spin coupling.
-
Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen atom are deshielded and are predicted to resonate at a lower field (3.20 - 3.60 ppm).
-
Oxetane Ring Protons: The protons on the carbon adjacent to the oxygen atom are the most deshielded within the ring system and are expected to appear at the lowest field (4.20 - 4.60 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C(C H₃)₃ (Boc) | ~28.5 |
| C (CH₃)₃ (Boc) | ~80.0 |
| -C H₂- (pyrrolidine ring) | 30.0 - 40.0 |
| -C H₂-N- | 50.0 - 60.0 |
| C -O (oxetane ring) | 70.0 - 80.0 |
| Spiro Center | 85.0 - 95.0 |
| C =O (Boc) | ~155.0 |
Causality Behind Predicted Shifts:
-
Boc Group: The methyl carbons will appear around 28.5 ppm, and the quaternary carbon will be found at a lower field, around 80.0 ppm. The carbonyl carbon is significantly deshielded and will appear around 155.0 ppm.
-
Ring Carbons: The chemical shifts of the ring carbons are influenced by the neighboring heteroatoms. The carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield compared to the other aliphatic carbons. The spiro carbon, being a quaternary center, will have a distinct chemical shift in the 85.0 - 95.0 ppm range.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[9][10][11][12][13]
Expected Fragmentation Pattern:
Upon electron ionization, the molecular ion [M]⁺• at m/z = 213 is expected. A prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).
-
[M - 56]⁺• (m/z = 157): Loss of isobutylene.
-
[M - 100]⁺ (m/z = 113): Loss of the Boc group.
-
Further fragmentation of the spirocyclic core would lead to smaller fragments characteristic of the oxetane and azetidine rings.
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[14][15][16][17]
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (carbamate) | Stretch | 1680 - 1700 | Strong |
| C-O (ether) | Stretch | 1050 - 1150 | Strong |
| C-N (amine) | Stretch | 1000 - 1250 | Medium |
Interpretation of Key Peaks:
-
C-H Stretch: The presence of sp³ hybridized C-H bonds will be evident from the absorption bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band in the 1680-1700 cm⁻¹ range is a definitive indicator of the carbonyl group in the Boc protecting group.
-
C-O Stretch: The ether linkage in the oxetane ring will give rise to a strong absorption in the 1050-1150 cm⁻¹ region.
-
C-N Stretch: The C-N bond of the azetidine ring will show a medium intensity band in the 1000-1250 cm⁻¹ range.
X-ray Crystallography: The Definitive Structural Proof
While spectroscopic methods provide invaluable information, single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state.[4][18][19][20][21]
Hypothetical Crystallographic Analysis
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide precise data on:
-
Bond Lengths and Angles: Confirming the geometry of the oxetane and azetidine rings.
-
Conformation: Elucidating the puckering of the four and five-membered rings.
-
Stereochemistry: Unambiguously defining the relative stereochemistry at the spiro center.
-
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which can influence physical properties like melting point and solubility.
Caption: General workflow for X-ray crystallographic analysis.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound is a structurally intriguing and synthetically valuable building block. Its unique spirocyclic framework offers a rigid and three-dimensional scaffold that is highly desirable in modern drug design. The comprehensive structural analysis, combining predictive spectroscopic methods with the potential for definitive X-ray crystallographic confirmation, provides the foundational knowledge necessary for its effective utilization in the synthesis of novel therapeutic agents. The insights presented in this guide are intended to empower researchers to confidently incorporate this and similar spirocyclic motifs into their drug discovery programs, ultimately contributing to the development of the next generation of innovative medicines.
References
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Macromolecular Structure Determination by X-ray Crystallography. (n.d.). eLS. Retrieved January 4, 2026, from [Link]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020). Google Patents.
-
Gautam, V. K., & Gakh, A. A. (2010). X-Ray Crystallography of Chemical Compounds. Recent Patents on Anti-Infective Drug Discovery, 5(1), 79–89. [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved January 4, 2026, from [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Deng, H., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1115-1119. [Link]
-
Mass spectroscopy and fragmentation rule. (2017, March 21). SlideShare. Retrieved January 4, 2026, from [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Clark, J. (2023, August 29). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 4, 2026, from [Link]
-
Comparison of 1H-NMR and 13C-NMR. (2015, January 10). SlideShare. Retrieved January 4, 2026, from [Link]
-
1H and 13C NMR spectroscopy. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]
-
Günther, H. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]
-
Gunawan, G., & Suyanta, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Introduction to infrared spectroscopy. (n.d.). Khan Academy. Retrieved January 4, 2026, from [Link]
-
Analysis of Functional Groups using Infrared (IR) Spectroscopy. (n.d.). Bellevue College. Retrieved January 4, 2026, from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). University of Puerto Rico at Mayagüez. Retrieved January 4, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Retrieved January 4, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 4, 2026, from [Link]
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 199. [Link]
-
Unleash this compound Easy Assembly. (n.d.). Zhongshan Olan Chemical Co., Ltd. Retrieved January 4, 2026, from [Link]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020). Google Patents.
-
Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents. Retrieved January 4, 2026, from
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 6. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass spectroscopy and fragmentation rule | PPT [slideshare.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. bellevuecollege.edu [bellevuecollege.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 18. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 19. people.bu.edu [people.bu.edu]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
Navigating the Spirocyclic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Abstract
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel spirocyclic compound, tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, elucidating the structural intricacies of this unique molecular architecture. Beyond a mere presentation of data, this guide delves into the rationale behind peak assignments, supported by established principles of NMR spectroscopy and comparative data from related structural motifs. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in future studies.
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved pharmacological properties such as increased metabolic stability, enhanced target specificity, and better aqueous solubility. This compound, a molecule incorporating both an oxetane and a Boc-protected pyrrolidine ring fused at a spirocenter, represents a versatile building block for the synthesis of complex bioactive molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of such intricate organic molecules. The precise chemical environment of each proton and carbon atom is reflected in its unique resonance frequency, providing a detailed fingerprint of the molecular structure. This guide will meticulously dissect the ¹H and ¹³C NMR spectra of the title compound, offering a foundational understanding for its application in synthetic and medicinal chemistry.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is paramount for the accurate assignment of NMR signals. The structure of this compound, along with the atom numbering scheme used for NMR assignments in this guide, is presented below.
Figure 1: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides valuable information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The detailed ¹H NMR data for this compound is presented in Table 1.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.65 | t, J = 6.8 Hz | 2H | H-1, H-3 |
| 4.54 | t, J = 6.8 Hz | 2H | H-1, H-3 |
| 3.61 | s | 2H | H-7 |
| 3.44 | t, J = 7.2 Hz | 2H | H-4 |
| 2.18 | t, J = 7.2 Hz | 2H | H-8 |
| 1.46 | s | 9H | Boc (3 x CH₃) |
Note: The assignment of the diastereotopic protons of the oxetane ring (H-1 and H-3) may be interchangeable.
Detailed Peak Assignment and Rationale
-
Boc Protecting Group (1.46 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.46 ppm. This characteristic upfield signal is a hallmark of the Boc group and its high intensity (integration of 9H) makes it easily identifiable.
-
Oxetane Ring Protons (4.65 and 4.54 ppm): The four protons of the oxetane ring are chemically non-equivalent due to the spirocyclic nature of the molecule. The protons on C1 and C3 are diastereotopic. They appear as two distinct triplets at 4.65 and 4.54 ppm, each integrating to two protons. The significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom. The triplet multiplicity arises from the coupling with the adjacent methylene protons on the same ring.
-
Pyrrolidine Ring Protons:
-
H-7 (3.61 ppm): The two protons on the carbon adjacent to the nitrogen atom (C7) appear as a singlet at 3.61 ppm. The deshielding effect of the nitrogen atom shifts this signal downfield. The absence of coupling suggests that any coupling to adjacent protons is minimal or that there is rapid conformational averaging.
-
H-4 (3.44 ppm): The protons on C4 resonate as a triplet at 3.44 ppm. This downfield shift is influenced by the adjacent spiro carbon and the nitrogen atom of the pyrrolidine ring. The triplet splitting pattern is due to coupling with the neighboring methylene protons at C8.
-
H-8 (2.18 ppm): The protons on C8 are observed as a triplet at 2.18 ppm. This signal is relatively upfield compared to the other pyrrolidine ring protons, as it is further from the electron-withdrawing nitrogen atom. The triplet multiplicity is a result of coupling with the adjacent methylene protons at C4.
-
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The detailed ¹³C NMR data is summarized in Table 2.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.8 | C=O (Boc) |
| 79.5 | C(CH₃)₃ (Boc) |
| 74.5 | C-1, C-3 |
| 60.4 | C-5 (Spiro) |
| 53.6 | C-7 |
| 47.2 | C-4 |
| 35.8 | C-8 |
| 28.5 | C(CH₃)₃ (Boc) |
Detailed Peak Assignment and Rationale
-
Carbonyl Carbon (154.8 ppm): The carbonyl carbon of the Boc protecting group appears at a characteristic downfield chemical shift of approximately 154.8 ppm.
-
Quaternary Carbons:
-
C(CH₃)₃ of Boc (79.5 ppm): The quaternary carbon of the tert-butyl group is observed around 79.5 ppm.
-
Spiro Carbon (C-5, 60.4 ppm): The unique spiro carbon, shared by both rings, resonates at approximately 60.4 ppm. This chemical shift is influenced by its connection to two rings and four other carbon atoms.
-
-
Oxetane Ring Carbons (74.5 ppm): The two equivalent methylene carbons of the oxetane ring (C1 and C3) appear at a downfield chemical shift of 74.5 ppm due to the strong deshielding effect of the adjacent oxygen atom.
-
Pyrrolidine Ring Carbons:
-
C-7 (53.6 ppm): The carbon adjacent to the nitrogen atom (C7) is found at 53.6 ppm.
-
C-4 (47.2 ppm): The C4 carbon resonates at 47.2 ppm.
-
C-8 (35.8 ppm): The C8 carbon, being the furthest from the nitrogen atom within the pyrrolidine ring, appears at the most upfield position of the ring carbons at 35.8 ppm.
-
-
Methyl Carbons of Boc (28.5 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal at approximately 28.5 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for this compound and related compounds, the following protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: A spectral width of 220-250 ppm is appropriate.
-
Visualization of Key NMR Correlations
The following diagram illustrates the key proton environments and their expected chemical shift regions, providing a visual aid for spectral interpretation.
Figure 2: Correlation of proton types with their expected ¹H NMR chemical shift regions.
Conclusion
This technical guide has provided a thorough examination of the ¹H and ¹³C NMR spectra of this compound. The detailed analysis and interpretation of the spectral data, coupled with a standardized experimental protocol, offer a valuable resource for researchers working with this and structurally related spirocyclic systems. A comprehensive understanding of the NMR characteristics is fundamental for confirming molecular identity, assessing purity, and advancing the application of these novel scaffolds in the development of new therapeutics.
References
- Bolbut, A. V. (2020).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Chemdad. (n.d.). 2-oxa-6-azaspirooctane-6-carboxylic acid tert-butyl ester. Retrieved from [Link]
Mass spectrometry of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction
This compound is a unique spirocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a rigid spiro[3.4]octane framework containing both an oxetane and a Boc-protected pyrrolidine ring, presents a distinct challenge and opportunity for structural elucidation by mass spectrometry. This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this molecule, offering a predictive framework for researchers working with this and structurally related compounds.
While direct, published mass spectrometry studies on this specific molecule are not abundant, a robust analytical approach can be developed by examining the fragmentation patterns of its core structural motifs: the tert-butoxycarbonyl (Boc) protecting group, the oxetane ring, and the azaspirocyclic core. This document will detail the theoretical fragmentation pathways under common ionization conditions, such as electrospray ionization (ESI), and provide a foundational methodology for its analysis by liquid chromatography-mass spectrometry (LC-MS).
Molecular Structure and Properties
-
Molecular Formula: C12H21NO3
-
Molecular Weight: 227.30 g/mol
-
Key Structural Features:
-
A spirocyclic system joining a four-membered oxetane ring and a five-membered pyrrolidine ring.
-
A tertiary amine within the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group.
-
An ether linkage within the oxetane ring.
-
Predicted Mass Spectrometric Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer is anticipated to be driven by the lability of the Boc group and the inherent strain of the spirocyclic ring system, particularly the oxetane ring. The following sections outline the most probable fragmentation events under positive ion ESI conditions.
Initial Ionization and Adduct Formation
In positive mode ESI, the molecule is expected to readily form a protonated molecular ion [M+H]+ at an m/z of 228.3. The nitrogen atom of the pyrrolidine ring is the most likely site of protonation. Other adducts, such as with sodium [M+Na]+ (m/z 250.3) or potassium [M+K]+ (m/z 266.3), may also be observed depending on the purity of the sample and the mobile phase composition.
Primary Fragmentation: The Role of the Boc Group
The Boc protecting group is notoriously labile in the gas phase and its fragmentation is often a dominant feature in the mass spectra of Boc-protected amines.[1][2][3] Two characteristic neutral losses are expected:
-
Loss of Isobutylene (C4H8, 56 Da): A primary fragmentation pathway involves the loss of isobutylene via a McLafferty-type rearrangement, leading to a carbamic acid intermediate which can then decarboxylate.[2] This would result in a fragment ion at m/z 172.3.
-
Loss of the Entire Boc Group (C5H9O2, 101 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group, resulting in the deprotected spirocyclic amine. This would produce a fragment ion at m/z 127.3.
Secondary Fragmentation: Ring Opening and Cleavage
Following the initial loss from the Boc group, or in parallel, the spirocyclic core is expected to undergo fragmentation. The strained oxetane ring is a likely site for ring-opening and subsequent cleavage.[4]
-
Oxetane Ring Fragmentation: Transannular cleavage of the oxetane ring can lead to various smaller fragments. For instance, cleavage across the oxetane ring could lead to the formation of fragment ions corresponding to the loss of formaldehyde (CH2O, 30 Da) or other small neutral molecules.
-
Pyrrolidine Ring Cleavage: The pyrrolidine ring can also undergo cleavage, typically at the bonds alpha to the nitrogen atom, a common fragmentation pathway for cyclic amines.[5][6]
A proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Summary of Predicted Fragment Ions
| m/z (monoisotopic) | Proposed Identity | Notes |
| 228.3 | [M+H]+ | Protonated molecular ion |
| 250.3 | [M+Na]+ | Sodium adduct |
| 172.3 | [M+H - C4H8]+ | Loss of isobutylene from the Boc group |
| 128.3 | [M+H - C5H9O2]+ | Loss of the entire Boc group (as CO2 + isobutylene) |
| Smaller Fragments | Various | Resulting from cleavage of the spirocyclic rings |
Experimental Protocol: LC-MS/MS Analysis
The following provides a general workflow for the analysis of this compound by LC-MS/MS. Optimization of these parameters will be necessary for specific instrumentation and applications.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be required to remove interferences.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode:
-
Full Scan (MS1): To identify the protonated molecular ion [M+H]+ at m/z 228.3 and any adducts.
-
Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 228.3 to generate a fragmentation spectrum. Collision-induced dissociation (CID) is a common fragmentation method.[7]
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Instrument-dependent, but typically around 600-800 L/hr and 350-500 °C, respectively.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain a rich fragmentation spectrum.
-
LC-MS/MS Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.
Conclusion
The mass spectrometric analysis of this compound is predicted to be characterized by the facile fragmentation of the Boc protecting group, followed by cleavages within the spirocyclic ring system. By understanding these fundamental fragmentation pathways, researchers can develop robust LC-MS/MS methods for the detection and structural confirmation of this molecule. The combination of full scan MS for molecular weight determination and tandem MS for structural fingerprinting provides a powerful tool for the analysis of this and related spirocyclic compounds in various research and development settings.
References
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020).
-
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - PubChem. PubChem. [Link]
- Determination of new algal neurotoxins (spirolides) near the Scottish east coast. (2001). ICES CM 2001/S:09.
- Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. (2020).
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. National Center for Biotechnology Information. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 - PubChem. PubChem. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]
-
mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. PubMed. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Navigating Three-Dimensional Chemical Space: A Technical Guide to tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible aliphatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements for introducing three-dimensionality and conformational rigidity into drug candidates. This structural constraint can lead to a more precise orientation of functional groups for optimal interaction with biological targets, often resulting in improved binding affinity and reduced off-target effects. Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.
This guide provides an in-depth technical overview of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 1245816-31-2) , a versatile building block that embodies the advantageous properties of spirocyclic systems. While extensive published research on this specific molecule is nascent, its structural features strongly suggest its utility as a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will synthesize available data, draw logical inferences from structurally related compounds, and provide practical insights for researchers and drug development professionals.
Physicochemical Properties and Structural Attributes
The fundamental properties of this compound are summarized in the table below. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the amine functionality amenable to controlled deprotection and subsequent derivatization, a crucial feature for multi-step synthetic campaigns. The oxetane ring introduces a polar ether linkage, which can influence solubility and provide a potential hydrogen bond acceptor.
| Property | Value | Source |
| CAS Number | 1245816-31-2 | N/A |
| Molecular Formula | C₁₁H₁₉NO₃ | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1C2(C(O1)C)N(C2)C(=O)OC(C)(C)C | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited aqueous solubility is predicted. | N/A |
Anticipated Mechanism of Action and Applications in Drug Development
The primary utility of this compound lies in its role as a structural scaffold or linker in the synthesis of more complex molecules. Given the prevalence of similar azaspirocyclic structures in contemporary medicinal chemistry, its most probable application is as a rigid linker in the design of PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for inducing the formation of a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The rigid, three-dimensional structure of the 2-oxa-6-azaspiro[3.4]octane core is well-suited for this purpose, offering a defined spatial arrangement of the two ligands.
Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.
Synthetic Considerations and Experimental Protocols
A hypothetical synthetic workflow is presented below. This should be considered a representative approach and would require optimization and validation in a laboratory setting.
Caption: A conceptual workflow for the synthesis of the target spirocyclic compound.
Representative Protocol for Incorporation into a PROTAC Linker
The following is a generalized, step-by-step protocol for the deprotection of the Boc group and subsequent coupling to a carboxylic acid-functionalized molecule, a common step in the assembly of a PROTAC.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane (e.g., 4M solution).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if necessary.
Step 2: Amide Coupling
-
Dissolve the deprotected amine salt (1.0 eq) and the carboxylic acid-containing partner (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add a peptide coupling reagent, for example, HATU (1.2 eq) or HBTU (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3-4 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked conjugate.
Analytical Characterization
While a public repository of spectral data for this specific compound is not available, quality control for a synthesized batch would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure. The proton NMR would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and distinct multiplets for the protons on the two rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Suppliers
This compound is available from several chemical suppliers who specialize in building blocks for research and development. It is advisable to request a certificate of analysis from the supplier to verify the purity and identity of the compound.
| Supplier | Location |
| INDOFINE Chemical Company, Inc. | USA |
| Chemenu | China |
| BLDpharm | China/USA |
| MedChemExpress | USA |
| Synthonix Corporation | USA |
| BOC Sciences | USA |
Note: This is not an exhaustive list and availability may vary.
Conclusion and Future Outlook
This compound represents a valuable, yet currently under-documented, building block for medicinal chemistry. Its rigid, three-dimensional spirocyclic core makes it an attractive component for the design of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. As the demand for chemical tools to explore complex biological systems continues to grow, it is anticipated that the applications of this and related spirocyclic scaffolds will become more widespread and prominently featured in the scientific literature. Researchers incorporating this molecule into their synthetic strategies are encouraged to publish their findings to contribute to the collective understanding of its full potential.
References
Due to the limited specific literature on CAS 1245816-31-2, the following references provide context on the utility of spirocyclic scaffolds and PROTACs in drug discovery.
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
The Spirocyclic Core: A Paradigm Shift in Designing Three-Dimensional Therapeutics
Executive Summary
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual challenge. The prevailing "flatness" of many drug candidates, dominated by sp2-hybridized aromatic systems, often leads to promiscuous target interactions, poor physicochemical properties, and metabolic liabilities. This technical guide delves into the transformative role of spirocycles in medicinal chemistry, elucidating how their inherent three-dimensionality provides a powerful strategy to overcome these limitations. By constraining molecular conformation and projecting substituents into distinct vectors in 3D space, spirocyclic scaffolds offer a robust platform for optimizing potency, selectivity, and ADME properties. This paper will explore the fundamental principles of spirocycle-driven molecular design, showcase compelling case studies, and provide practical guidance on the synthesis and evaluation of these valuable structural motifs.
Introduction: Escaping "Flatland" in Drug Design
For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic rings as core scaffolds. While synthetically accessible, this has led to an overpopulation of planar molecules in screening libraries. This "escape from flatland" philosophy posits that increasing the three-dimensionality of drug candidates can lead to improved clinical success rates.[1] Increased three-dimensionality, often quantified by the fraction of sp3-hybridized carbons (Fsp3), is correlated with enhanced solubility, improved metabolic stability, and a reduced likelihood of off-target effects.[2]
Spirocycles, defined as bicyclic systems joined by a single common atom, are uniquely positioned to address this challenge.[3][4] The spirocyclic fusion point, a quaternary sp3-hybridized carbon, forces the two rings into orthogonal planes, creating a rigid and well-defined three-dimensional architecture.[5] This inherent structural feature allows for the precise spatial orientation of functional groups, enabling more specific and potent interactions with biological targets.[3][6]
The Structural Advantage of Spirocycles
The fundamental benefit of incorporating a spirocyclic core lies in its ability to confer a higher degree of three-dimensionality compared to its monocyclic or fused bicyclic counterparts. This can be conceptualized and quantified through several key descriptors:
-
Fraction of sp3-hybridized Carbons (Fsp3): Spirocycles inherently possess a high Fsp3 count due to the nature of their ring systems and the central spiro atom. An increased Fsp3 is a well-established indicator of greater three-dimensionality and has been linked to a higher probability of clinical success.[7][4]
-
Principal Moments of Inertia (PMI): PMI analysis is a computational method used to describe the mass distribution of a molecule and, by extension, its shape.[8][9] A PMI plot visualizes molecules on a spectrum from rod-like to disc-like to sphere-like.[9] Spirocyclic compounds tend to populate the more spherical region of the PMI plot, moving away from the "flat" disc-like space occupied by aromatic compounds.
Impact on Molecular Conformation and Rigidity
The rigid nature of spirocyclic systems is a significant advantage in drug design.[2][5] By locking the conformation of a molecule, spirocycles reduce the entropic penalty upon binding to a target, which can lead to enhanced potency.[10] This conformational restriction also allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with the binding pocket of a protein.[3][6] This is in stark contrast to flexible aliphatic chains or even some monocyclic systems, where multiple conformations can exist, with only a fraction being bioactive.
Improving Physicochemical and ADME Properties
The introduction of a spirocyclic moiety can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[2][11]
Solubility and Lipophilicity
A common challenge in drug development is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility, which is necessary for absorption and distribution. Shifting from planar, aromatic structures to more three-dimensional, sp3-rich scaffolds like spirocycles generally leads to improved aqueous solubility.[2][3] This is attributed to the disruption of the planar stacking interactions that can occur with flat molecules in the solid state, leading to lower lattice energies and easier dissolution. Furthermore, the introduction of heteroatoms within the spirocyclic framework can provide additional opportunities for hydrogen bonding with water.[12]
For instance, the replacement of a morpholine ring with various azaspirocycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower logD values, indicating reduced lipophilicity and potentially better solubility.[7][4]
| Property | Planar Aromatic Core | Spirocyclic Core | Impact |
| Solubility | Often lower due to crystal packing | Generally higher | Improved bioavailability |
| Lipophilicity (logP/logD) | Can be high, leading to promiscuity | Can be modulated and often lower | Reduced off-target effects |
| Metabolic Stability | Prone to CYP450-mediated oxidation | Often more stable | Increased half-life |
| hERG Inhibition | Can be a liability | Often reduced | Improved cardiac safety profile |
Metabolic Stability
The metabolic instability of drug candidates is a major cause of attrition in clinical development. Aromatic rings are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes. The introduction of spirocycles can block these metabolic "soft spots." The sp3-rich nature of spirocycles makes them less prone to oxidative metabolism.[2]
In a compelling example, the replacement of a configurationally labile alkene in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic cyclopropyl linker led to a compound with significantly improved metabolic stability and up to a 100-fold higher exposure in mouse plasma.[2]
Permeability and Efflux
While increased sp3 character can sometimes lead to reduced permeability, the rigid nature of spirocycles can also be advantageous. By pre-organizing the molecule in a conformation suitable for passive diffusion, spirocycles can, in some cases, improve cell permeability. Furthermore, the three-dimensional shape of spirocyclic molecules can help them evade recognition by efflux transporters like P-glycoprotein (P-gp), which are a common cause of poor oral bioavailability and drug resistance.
Enhancing Pharmacological Profiles
The well-defined three-dimensional structure of spirocycles is a powerful tool for optimizing a compound's interaction with its biological target, leading to improved potency and selectivity.
Potency and Target Engagement
The rigid framework of a spirocycle allows for the precise orientation of key binding elements, leading to a more favorable enthalpy of binding.[10] This can translate into a significant increase in potency. For example, in the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, the introduction of a spirocyclic scaffold was used to maintain the optimal orientation of a primary amine group for hydrogen bonding interactions, resulting in improved cellular efficacy.[4]
Selectivity
Achieving selectivity for a specific target over related proteins is a critical challenge in drug discovery. The unique spatial arrangement of substituents afforded by a spirocyclic core can be exploited to achieve high levels of selectivity. By designing molecules that fit precisely into the binding site of the desired target while sterically clashing with the binding sites of off-targets, medicinal chemists can engineer highly selective inhibitors.
A notable example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The replacement of the piperazine ring in the approved drug Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a compound with significantly increased selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]
Synthetic Strategies for Accessing Spirocyclic Cores
Historically, the synthesis of spirocycles was considered challenging due to the presence of the quaternary spiro-carbon.[3] However, recent advances in synthetic organic chemistry have made a wide variety of spirocyclic building blocks readily accessible.
Key Synthetic Approaches
Several robust synthetic strategies have been developed for the construction of spirocyclic systems:
-
Intramolecular Cyclization Reactions: These are among the most common methods and include intramolecular alkylations, aldol reactions, and Michael additions.
-
Cycloaddition Reactions: [3+2] and [2+2] cycloadditions are powerful tools for the stereoselective synthesis of spirocycles.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of a wide range of spirocyclic systems.
-
Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be employed to construct spirocyclic frameworks.[13]
Experimental Protocol: Synthesis of a Spiro[3.3]heptane Derivative
The spiro[3.3]heptane motif is a particularly attractive scaffold due to its rigidity and defined exit vectors, and it has been explored as a bioisostere for benzene. Below is a representative, generalized protocol for the synthesis of a functionalized spiro[3.3]heptane derivative.
Step 1: Double Michael Addition
-
To a solution of a suitable cyclic 1,3-dicarbonyl compound in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Cool the reaction mixture to 0 °C.
-
Add a suitable Michael acceptor (e.g., an α,β-unsaturated ketone) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction and Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete.
-
Acidify the reaction mixture with dilute hydrochloric acid to promote cyclization.
-
Extract the spirocyclic product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final spirocyclic compound by recrystallization or column chromatography.
Case Study: Spirocyclic Inhibitors of p53-MDM2 Interaction
The protein-protein interaction between p53 and MDM2 is a key target in oncology. Several research groups have successfully employed spirocyclic scaffolds to develop potent and selective inhibitors of this interaction.[10] The spirocyclic core serves to mimic the presentation of key hydrophobic amino acid residues of p53 (Phe, Trp, Leu) into the binding pockets of MDM2. The rigid nature of the spirocycle ensures the correct spatial orientation of these pharmacophoric elements, leading to high-affinity binding.
Future Perspectives and Conclusion
The incorporation of spirocycles into drug candidates represents a paradigm shift away from the "flatland" of traditional medicinal chemistry. The inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties conferred by spirocyclic scaffolds offer a powerful and versatile strategy to address many of the challenges faced in modern drug discovery.[14][15] As synthetic methodologies continue to evolve and our understanding of the interplay between molecular three-dimensionality and biological activity deepens, we can expect to see an increasing number of spirocycle-containing drugs entering clinical development and ultimately benefiting patients. The strategic use of these unique structural motifs will undoubtedly continue to be a cornerstone of innovative drug design.
Visualizations
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties Optimization | SpiroChem [spirochem.com]
- 12. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 15. researchgate.net [researchgate.net]
The Azaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as privileged structures, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. Among these, the azaspiro[3.4]octane core has garnered significant attention, proving to be a versatile and valuable building block in the design of a new generation of therapeutic agents. This guide provides a comprehensive technical overview of the azaspiro[3.4]octane scaffold, from its synthesis to its diverse applications in medicinal chemistry, with a focus on the underlying principles that govern its biological activity.
The Allure of the Third Dimension: Why Azaspiro[3.4]octane?
The incorporation of spirocyclic systems, such as azaspiro[3.4]octane, into drug candidates offers several distinct advantages over their linear or monocyclic counterparts. The spirocyclic nature imparts a rigid, three-dimensional geometry, which can lead to:
-
Enhanced Target Affinity and Selectivity: The well-defined spatial arrangement of substituents allows for more precise and favorable interactions with the binding sites of biological targets, often leading to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced planarity, and better metabolic stability, all of which are desirable characteristics for drug candidates.
-
Exploration of Novel Chemical Space: The unique topology of the azaspiro[3.4]octane scaffold allows for the exploration of previously inaccessible regions of chemical space, providing opportunities for the discovery of first-in-class therapeutics.
-
Intellectual Property Advantages: The novelty of this scaffold can provide a strong foundation for securing intellectual property rights for new chemical entities.
The azaspiro[3.4]octane core, with its fused four- and five-membered nitrogen-containing rings, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
Crafting the Core: Synthetic Strategies for Azaspiro[3.4]octane Derivatives
The construction of the azaspiro[3.4]octane scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern and the specific isomer required. Key strategies include annulation of either the azetidine or the pyrrolidine ring onto a pre-existing carbocycle or heterocycle.
Several successful approaches have been developed, employing readily available starting materials and conventional chemical transformations.[1] One common strategy involves the [3+2] cycloaddition reaction to construct the five-membered ring. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane has been achieved through this method, providing valuable surrogates for piperazine and morpholine, respectively.[2]
Another approach focuses on the annulation of the four-membered azetidine ring. These methods often involve intramolecular cyclization reactions and can be designed to be step-economic and scalable, making them suitable for the production of multifunctional modules for drug discovery.[3][4] The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has also been reported, providing versatile building blocks for further chemical elaboration.
The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control. The development of enantioselective approaches has been a key focus, enabling the synthesis of single enantiomers with defined biological activities.
A Scaffold of Diverse Therapeutic Promise: Applications in Drug Discovery
The versatility of the azaspiro[3.4]octane scaffold is underscored by its presence in a wide array of biologically active molecules targeting a diverse range of therapeutic areas.
Infectious Diseases: A New Weapon Against Tuberculosis
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown remarkable promise as potent antitubercular agents. Notably, nitrofuran carboxamide derivatives have demonstrated impressive activity against Mycobacterium tuberculosis. One lead compound, featuring a 5-nitrofuroyl moiety and an azole substituent, exhibited a minimal inhibitory concentration (MIC) of just 0.016 µg/mL against the H37Rv strain.[5] This highlights the potential of the azaspiro[3.4]octane core to serve as a platform for the development of novel anti-infective drugs.
Central Nervous System (CNS) Disorders: Targeting Dopamine and Muscarinic Receptors
The rigid nature of the azaspiro[3.4]octane scaffold makes it an ideal framework for the design of ligands targeting CNS receptors.
-
Dopamine D3 Receptor Antagonists: A series of potent and highly selective dopamine D3 receptor antagonists have been developed incorporating arylated diazaspiroalkane cores. These compounds have shown promising affinity (Ki values in the range of 12-26 nM) and high selectivity over the D2 receptor (264- to 905-fold).[1][2] The development of such selective antagonists is of great interest for the treatment of substance use disorders and other neuropsychiatric conditions.
-
M4 Muscarinic Receptor Agonists: A patent application has been filed for 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists. This indicates the potential of this scaffold in the development of novel treatments for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.
Oncology: Inhibiting Key Cancer Pathways
The azaspiro[3.4]octane scaffold has also found application in the development of novel anticancer agents.
-
Menin-MLL1 Interaction Inhibitors: The interaction between menin and the MLL1 protein is a critical driver in certain types of leukemia. The 2,6-diazaspiro[3.4]octane core has been incorporated into inhibitors of this protein-protein interaction, such as MI-3454, which has shown potent preclinical activity in models of MLL1-rearranged and NPM1-mutated leukemia.[6][7]
-
EGFR Inhibitors: A 2-oxa-6-azaspiro[3.4]octane substituent has been utilized in the design of epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated antitumor potency comparable to the established drug gefitinib, suggesting a promising avenue for the development of new-generation EGFR inhibitors.
Other Therapeutic Areas
The therapeutic potential of the azaspiro[3.4]octane scaffold extends to other disease areas as well:
-
Hepatitis B Virus (HBV) Capsid Protein Inhibitors: The 2,6-diazaspiro[3.4]octane motif has been identified in inhibitors of the HBV capsid protein, a key target for antiviral therapy.[5]
-
VDAC1 Inhibitors: This scaffold is also present in inhibitors of the voltage-dependent anion channel 1 (VDAC1), a mitochondrial protein implicated in diabetes and other metabolic disorders.[5]
The following table summarizes the diverse biological activities of compounds containing the azaspiro[3.4]octane scaffold:
| Therapeutic Area | Target | Compound Type | Key Findings |
| Infectious Diseases | Mycobacterium tuberculosis | 2,6-Diazaspiro[3.4]octane-nitrofuran carboxamide | Potent antitubercular activity (MIC = 0.016 µg/mL)[5] |
| CNS Disorders | Dopamine D3 Receptor | Arylated 2,6-diazaspiro[3.4]octane | High affinity (Ki = 12-26 nM) and selectivity over D2 receptor[1][2] |
| CNS Disorders | M4 Muscarinic Receptor | 5-Oxa-2-azaspiro[3.4]octane derivatives | Potential as M4 agonists for neuropsychiatric disorders |
| Oncology | Menin-MLL1 Interaction | 2,6-Diazaspiro[3.4]octane derivative (MI-3454) | Potent inhibition of a key protein-protein interaction in leukemia[6][7] |
| Oncology | EGFR | 2-Oxa-6-azaspiro[3.4]octane derivative | Antitumor potency comparable to gefitinib |
| Infectious Diseases | Hepatitis B Virus Capsid Protein | 2,6-Diazaspiro[3.4]octane derivative | Identified as a scaffold for HBV capsid inhibitors[5] |
| Metabolic Disorders | VDAC1 | 2,6-Diazaspiro[3.4]octane derivative | Potential as VDAC1 inhibitors for diabetes[5] |
Structure-Activity Relationships and Conformational Insights
The biological activity of azaspiro[3.4]octane derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. The rigid framework of the scaffold allows for a systematic exploration of structure-activity relationships (SAR).
For instance, in the development of dopamine D3 receptor antagonists, the arylated diazaspiroalkane core was found to be crucial for achieving high affinity and selectivity. Modifications to the aryl group and the substitution pattern on the spirocyclic core allowed for the fine-tuning of the pharmacological profile.
Conformational analysis of the azaspiro[3.4]octane scaffold is critical for understanding its interaction with biological targets. The relative orientation of the two rings and the positioning of substituents in space can significantly impact binding affinity. Computational modeling and NMR spectroscopic studies are valuable tools for elucidating the preferred conformations of these molecules and for guiding the design of new analogs with improved activity. The constrained nature of the scaffold can help to "lock" the molecule in a bioactive conformation, reducing the entropic penalty upon binding to its target.
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of the synthesis of these valuable scaffolds, a representative experimental protocol for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane derivative is outlined below. This multi-step synthesis showcases key chemical transformations commonly employed in the construction of this core structure.
Protocol: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Derivative
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: N-alkylation
To a solution of a suitable amine (e.g., benzylamine) in an appropriate solvent (e.g., acetonitrile), is added a base (e.g., potassium carbonate) and an alkylating agent containing a leaving group and a protected carboxylic acid (e.g., ethyl 4-bromobutanoate). The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Dieckmann Condensation
The product from Step 1 is dissolved in a dry, aprotic solvent (e.g., toluene) and treated with a strong base (e.g., sodium hydride) at room temperature. The reaction is stirred until the intramolecular cyclization is complete. The reaction is then carefully quenched with a proton source (e.g., acetic acid) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude β-keto ester.
Step 3: Decarboxylation
The crude β-keto ester from Step 2 is dissolved in a mixture of an acid (e.g., hydrochloric acid) and a solvent (e.g., water/ethanol) and heated to reflux. The reaction is monitored until the decarboxylation is complete. The solvent is then removed, and the residue is neutralized with a base and extracted with an organic solvent. The organic layer is dried and concentrated to afford the cyclic ketone.
Step 4: Reductive Amination
The cyclic ketone is dissolved in a suitable solvent (e.g., methanol) and treated with a primary amine (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride). The reaction is stirred at room temperature until the formation of the amine is complete. The solvent is removed, and the residue is worked up and purified to give the desired azaspiro[3.4]octane derivative.
Step 5 & 6: Protection and Deprotection
Depending on the desired final product, further protection and deprotection steps may be necessary to install and remove protecting groups on the nitrogen atoms, allowing for selective functionalization of the scaffold.
Visualizing the Core: Synthetic Pathways and Scaffold Structure
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general synthetic workflow and the fundamental structure of the azaspiro[3.4]octane scaffold.
Caption: A generalized workflow for the synthesis of bioactive azaspiro[3.4]octane derivatives.
Caption: The core chemical structure of the azaspiro[3.4]octane scaffold.
The Future is Three-Dimensional
The azaspiro[3.4]octane scaffold represents a compelling example of the power of three-dimensional thinking in modern drug discovery. Its unique structural features and synthetic accessibility have already led to the development of promising lead compounds across a range of therapeutic areas. As our understanding of the intricate interplay between molecular shape and biological function continues to grow, we can expect to see the azaspiro[3.4]octane core and other novel spirocyclic systems play an increasingly important role in the design of safer and more effective medicines. The journey into the third dimension of chemical space has just begun, and scaffolds like azaspiro[3.4]octane are lighting the way.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
-
Zhang, H., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]
-
Li, D., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(23), 6144–6147. [Link]
-
Li, D., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link]
-
Reilly, S. W., et al. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Krivtsov, A. V., et al. (2019). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 130(1), 451-464. [Link]
-
Borkin, D., et al. (2019). Structure and in vitro activity of menin-MLL1 inhibitor MI-3454. ResearchGate. [Link]
Sources
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists | Technology Transfer [techtransfer.nih.gov]
- 4. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Procurement and Quality Control of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide for Researchers
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a compelling structural motif. Their inherent three-dimensionality offers a departure from the predominantly planar structures of many traditional drug molecules, enabling more precise and effective interactions with biological targets. Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1245816-31-2), a key building block in this class, provides a unique oxetane-pyrrolidine spirocyclic system. This guide offers an in-depth analysis of its commercial availability and purity, providing researchers, scientists, and drug development professionals with the critical information needed for its effective procurement and application.
Commercial Availability: A Fragmented yet Accessible Market
This compound is available from a range of chemical suppliers, catering to both small-scale research and larger developmental needs. The purity of commercially available batches typically ranges from 95% to over 98%, with the price point often correlating with the specified purity and the scale of the order. Below is a summary of representative commercial sources for this compound.
| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |
| BLDpharm | 1245816-31-2 | Inquire | Gram to Kilogram | Offers access to analytical data such as NMR, HPLC, and LC-MS.[1] |
| Apollo Scientific | 1245816-31-2 | ≥95% | Milligram to Gram | Provides MDL number for easy cross-referencing.[2] |
| Molbase | 1245816-31-2 | 98% | Inquire | Lists various suppliers and brands on its platform.[3] |
| Matrix Fine Chemicals | 1245816-31-2 | 97% | Inquire | Provides IUPAC name and SMILES string for structural verification.[4] |
| Fluorochem | 1245816-31-2 | Inquire | Inquire | Listed as a supplier of this building block.[5] |
Note: The availability and stock levels from suppliers can fluctuate. It is always recommended to contact the suppliers directly for the most current information.
Purity Assessment: A Multi-faceted Approach to Quality Assurance
Ensuring the purity of a starting material like this compound is paramount to the success and reproducibility of subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
Experimental Protocol: A Self-Validating System for Purity Determination
The following protocol outlines a robust, multi-technique approach to validate the purity of a commercial sample of this compound. This system is designed to be self-validating by corroborating data from orthogonal analytical methods.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Rationale: HPLC is a highly sensitive method for detecting and quantifying non-volatile impurities. A reversed-phase method is suitable for this moderately polar compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit a single major peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity of the compound and enabling the identification of structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Key signals to verify include the characteristic singlet for the tert-butyl protons and the distinct multiplets for the spirocyclic ring protons. Integration of the signals should correspond to the expected proton count for each environment.
-
¹³C NMR: The number of signals should match the number of unique carbon atoms in the molecule. The chemical shifts should be in agreement with the expected values for the carbonyl, quaternary spiro-carbon, and other aliphatic carbons.
-
Impurity Detection: The presence of unexpected signals may indicate impurities. The nature of these signals can sometimes suggest the identity of the impurity (e.g., residual solvent, starting materials from the synthesis).
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
-
Rationale: LC-MS confirms the molecular weight of the main component and can help in identifying the molecular weights of any impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Method: The same chromatographic conditions as the HPLC purity analysis can generally be used.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of this compound (C₁₁H₁₉NO₃, MW: 213.27).
Visualization of the Quality Control Workflow
The logical flow of this multi-technique analytical approach is illustrated in the diagram below.
Caption: A comprehensive workflow for the quality control of this compound.
Mechanistic Insights and the Importance of Purity
The utility of this compound often lies in its role as a precursor for more complex molecules, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold in the synthesis of novel bioactive compounds. In these applications, the presence of impurities can have significant downstream consequences:
-
Side Reactions: Reactive impurities can lead to the formation of unintended byproducts, complicating purification and reducing the yield of the desired product.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to inaccurate measurements of the starting material, affecting the stoichiometry of the reaction and potentially leading to incomplete conversion.
-
Altered Biological Activity: If carried through to the final product, impurities can alter the biological activity or toxicity profile of the target molecule.
The Boc-protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its function is to temporarily mask the reactivity of the secondary amine in the pyrrolidine ring, allowing for selective modification at other positions of the molecule. The integrity of this protecting group is therefore critical, and its potential degradation products are a key focus of purity analysis.
Conclusion: An Empowered Approach to Sourcing and Quality
The successful integration of novel building blocks like this compound into drug discovery programs hinges on the ability to reliably source high-purity material. While a range of commercial suppliers makes this compound accessible, researchers must adopt a rigorous and multi-faceted approach to quality control. By combining chromatographic and spectroscopic techniques, a comprehensive and self-validating assessment of purity and structural integrity can be achieved. This ensures the reproducibility of experimental results and provides a solid foundation for the synthesis of the next generation of therapeutic agents.
References
-
Matrix Fine Chemicals. This compound. [Link]
-
Molbase. 6-Boc-2-oxa-6-azaspiro[3.4]octane, 95% 1245816-31-2. [Link]
-
Interchim. APOLLO SCIENTIFIC - Product List. [Link]
Sources
- 1. 1245816-31-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1245816-31-2 Cas No. | 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester | Apollo [store.apolloscientific.co.uk]
- 3. 6-Boc-2-oxa-6-azaspiro[3.4]octane, 95%1245816-31-2,Purity98%_Career Henan Chemical Co [molbase.com]
- 4. This compound | CAS 1245816-31-2 [matrix-fine-chemicals.com]
- 5. Tertiary Amines | CymitQuimica [cymitquimica.com]
Methodological & Application
Use of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in PROTAC linker synthesis
An in-depth guide to the synthesis and application of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in the construction of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Role of Linkers in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein, another ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a spacer; it is a critical determinant of a PROTAC's physicochemical properties, efficacy, and selectivity. The composition and three-dimensional arrangement of the linker dictate the spatial orientation of the target protein and E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination.
Advancing Linker Technology: The Case for Spirocyclic Scaffolds
Traditional PROTAC linkers are often composed of flexible polyethylene glycol (PEG) chains or simple alkyl groups. While effective, these linkers can lead to molecules with high molecular weight and conformational flexibility, which may result in poor cell permeability and metabolic instability. To address these limitations, medicinal chemists are increasingly turning to more rigid and three-dimensional linker architectures.
The incorporation of spirocyclic moieties, such as the 2-oxa-6-azaspiro[3.4]octane scaffold, represents a significant advancement in linker design. The inherent rigidity of the spirocyclic system can pre-organize the PROTAC molecule into a conformation that is more favorable for binding to both the target protein and the E3 ligase. This can lead to improved ternary complex stability and, consequently, more efficient protein degradation.
Featured Building Block: this compound
This compound is a versatile building block for the synthesis of PROTAC linkers. It features a spirocyclic core that imparts conformational rigidity, an oxetane ring that can enhance solubility, and a Boc-protected secondary amine that serves as a convenient handle for further chemical modification.
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1263393-39-3 |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a PROTAC linker. The specific reaction conditions may need to be optimized for different substrates.
Protocol 1: Boc Deprotection
The first step in utilizing this building block is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent coupling reactions.
Caption: Boc deprotection workflow.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
The resulting residue, the TFA salt of the deprotected amine, can often be used in the next step without further purification.
Protocol 2: Amide Bond Formation
The newly exposed secondary amine can be coupled with a carboxylic acid-containing molecule, such as a warhead for the target protein or a linker extension, using standard peptide coupling reagents.
Caption: Amide bond formation workflow.
Materials:
-
Deprotected 2-oxa-6-azaspiro[3.4]octane (from Protocol 1)
-
Carboxylic acid of interest (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3-4 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent (HATU or HBTU, 1.2 eq) and the amine base (DIPEA or Et3N, 3-4 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected 2-oxa-6-azaspiro[3.4]octane (TFA salt, 1.0 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a valuable tool for the modern medicinal chemist working on the development of PROTACs. Its rigid, three-dimensional structure offers a compelling alternative to traditional flexible linkers, with the potential to improve key drug-like properties such as cell permeability and metabolic stability. The straightforward deprotection and coupling protocols outlined here provide a clear path for the incorporation of this novel scaffold into next-generation protein degraders.
References
-
PubChem Compound Summary for CID 135565550, this compound. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in Drug Discovery
Introduction: Navigating the Challenges of Modern Drug Discovery with Novel Scaffolds
In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount challenge. Researchers and medicinal chemists are increasingly confronted with the need to fine-tune the physicochemical properties of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the incorporation of unique, three-dimensional scaffolds that can impart favorable characteristics to a molecule. Among these, spirocyclic systems, particularly those containing strained rings like oxetanes, have garnered significant attention.
The oxetane moiety, a four-membered cyclic ether, is a versatile building block that can significantly enhance the aqueous solubility, metabolic stability, and lipophilicity of a compound.[1][2][3][4] It can serve as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl or carbonyl groups, often with superior outcomes.[1][2][3] Furthermore, spirocyclic oxetanes, such as derivatives of 2-oxa-6-azaspiro[3.4]octane, present a conformationally restricted framework that can improve binding affinity and selectivity for a biological target. These scaffolds are also being explored as more stable alternatives to morpholine, a common solubilizing group that can be susceptible to metabolic degradation.[2]
This application note provides a detailed guide for the utilization of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate , a valuable building block for the synthesis of novel drug candidates. We will delve into the scientific rationale for its application, provide step-by-step protocols for its incorporation into a lead molecule, and present a hypothetical case study to illustrate its potential impact on key drug-like properties.
The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
This compound is a bifunctional building block featuring a spirocyclic core composed of an oxetane ring and a Boc-protected azacyclopentane ring. This unique architecture offers several strategic advantages in drug design:
-
Enhanced Aqueous Solubility: The polar oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability and formulation.
-
Improved Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities, potentially leading to a longer half-life in vivo.
-
Three-Dimensionality: The spirocyclic nature of the scaffold introduces a defined three-dimensional geometry, which can lead to more specific interactions with the target protein and improved selectivity.
-
Vectorial Exit Point: The secondary amine, unmasked after Boc deprotection, provides a convenient point for derivatization, allowing for the directional exploration of chemical space around a lead molecule.
-
Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.
Experimental Workflow for Scaffold Incorporation
The general workflow for incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold into a molecule of interest is a two-step process involving deprotection of the Boc group followed by coupling to the desired chemical entity.
Sources
Functionalization of the 2-oxa-6-azaspiro[3.4]octane Core: A Guide for Researchers
The 2-oxa-6-azaspiro[3.4]octane scaffold has emerged as a valuable building block in medicinal chemistry. Its inherent three-dimensionality, a departure from traditional flat aromatic structures, offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthetic strategies to functionalize this spirocyclic core, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction to the 2-oxa-6-azaspiro[3.4]octane Core
The 2-oxa-6-azaspiro[3.4]octane core is a saturated heterocyclic system featuring a spirocyclic fusion of an oxetane and an azetidine ring. This unique arrangement provides a rigid three-dimensional framework that is increasingly sought after in modern drug discovery to explore new chemical space. The functionalization of this core allows for the precise placement of pharmacophoric elements in a well-defined spatial orientation, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
This guide will focus on the key strategies for the derivatization of the 2-oxa-6-azaspiro[3.4]octane core, including the synthesis of the core itself, functionalization of the azetidine nitrogen, and the more advanced C-H functionalization of the heterocyclic rings.
Part 1: Synthesis of the 2-oxa-6-azaspiro[3.4]octane Core
A robust and scalable synthesis of the 2-oxa-6-azaspiro[3.4]octane core is the essential first step for any functionalization campaign. Several synthetic routes have been reported, often involving the construction of one ring onto a pre-existing cyclic precursor. One common approach involves the annulation of the azetidine ring onto a cyclopentane-derived intermediate.
Proposed Synthetic Pathway
A multi-step synthesis starting from readily available materials can be employed to generate the 2-oxa-6-azaspiro[3.4]octane core. The following diagram illustrates a plausible synthetic route.
Caption: A generalized workflow for the synthesis of the 2-oxa-6-azaspiro[3.4]octane core.
Part 2: N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring is the most readily functionalized position on the 2-oxa-6-azaspiro[3.4]octane core. A variety of transformations can be employed, with N-arylation via the Buchwald-Hartwig amination being a particularly powerful and versatile method.
Application Notes: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] This reaction is highly valued for its broad substrate scope and functional group tolerance. For the N-arylation of 2-oxa-6-azaspiro[3.4]octane, the choice of palladium precursor, ligand, and base is crucial for achieving high yields.
Key Considerations:
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective in promoting the coupling of sterically hindered secondary amines.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
Protocol 1: Buchwald-Hartwig N-Arylation of 2-oxa-6-azaspiro[3.4]octane
This protocol provides a general procedure for the N-arylation of the title compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 2-oxa-6-azaspiro[3.4]octane | Commercially available or synthesized | >95% |
| Aryl bromide | Various | Reagent grade |
| Pd₂(dba)₃ | Strem Chemicals | Catalyst grade |
| XPhos | Strem Chemicals | Ligand grade |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | >97% |
| Anhydrous Toluene | Acros Organics | DriSolv® |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 2-oxa-6-azaspiro[3.4]octane (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-oxa-6-azaspiro[3.4]octane.
Sources
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate as a building block for spirocyclic libraries
Application Note & Protocols
Topic: Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate as a Versatile Building Block for Spirocyclic Libraries
Audience: Researchers, scientists, and drug development professionals.
Strategic Imperative: The Rise of 3D Scaffolds in Drug Discovery
The modern drug discovery paradigm is increasingly shifting away from flat, aromatic-rich molecules towards structures with greater three-dimensionality (3D).[1] This "escape from flatland" is driven by the need to improve compound properties and clinical success rates.[1] Spirocyclic scaffolds, which feature two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[2][3] Their inherent rigidity and defined 3D geometry offer several distinct advantages:
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic cores often leads to enhanced aqueous solubility, lower lipophilicity (logP), and better metabolic stability compared to their flatter counterparts.[1][3]
-
Enhanced Target Binding and Selectivity: The rigid framework of a spirocycle can pre-organize appended functional groups into optimal vectors for interacting with complex protein binding sites, potentially increasing potency and selectivity.[4][5]
-
Exploration of Novel Chemical Space: Spirocycles provide access to unique and often under-explored areas of chemical space, offering opportunities for novel intellectual property.[5][6]
Among the diverse array of available spirocyclic building blocks, This compound has emerged as a particularly valuable synthon. This molecule uniquely combines a reactive azetidine ring, a polar oxetane moiety, and an acid-labile Boc protecting group, making it an ideal starting point for the efficient construction of diverse compound libraries.
Profile of the Building Block: this compound
This building block is a bifunctional scaffold designed for controlled, sequential derivatization. Its structure is primed for diversification at the nitrogen atom of the azetidine ring following a straightforward deprotection step.
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 1263393-35-9 (Parent) / 203661-71-6 (Isomer) | [7][8] |
| Molecular Formula | C12H21NO3 | ChemDiv |
| Molecular Weight | 227.30 g/mol | ChemDiv |
| Structure | [9] | |
| Key Features | Spirocyclic Core: Rigid [3.4]octane system.Azetidine Ring: Provides a secondary amine for diversification.Oxetane Ring: Introduces polarity and can act as a hydrogen bond acceptor.Boc Group: Enables controlled deprotection for subsequent reactions. |
General Workflow for Library Synthesis
The utility of this building block lies in a simple, yet powerful, two-stage synthetic workflow. The first stage involves the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine. The second stage involves the direct functionalization of this amine through a variety of robust chemical reactions to generate the final library of compounds.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (203661-71-6) for sale [vulcanchem.com]
- 9. Compound this compound - Chemdiv [chemdiv.com]
Application Notes and Protocols for Coupling Reactions with Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular frameworks. This "escape from flatland" is driven by the need to enhance compound properties such as solubility, metabolic stability, and target specificity, while also exploring novel chemical space. In this context, spirocyclic scaffolds have emerged as privileged motifs, and among them, the 2-oxa-6-azaspiro[3.4]octane core represents a particularly valuable building block.
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a versatile starting material that provides a rigid, three-dimensional scaffold. The presence of the oxetane ring can improve physicochemical properties, while the azetidine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, serves as a key handle for introducing molecular diversity. Upon deprotection, the secondary amine is readily available for a variety of coupling reactions, allowing for the facile synthesis of libraries of novel compounds. This guide provides detailed protocols and scientific rationale for key coupling reactions involving this spirocyclic scaffold, with a focus on methods relevant to the synthesis of contemporary therapeutic agents, such as M4 muscarinic acetylcholine receptor agonists.[1]
Core Coupling Strategies and Mechanistic Considerations
The secondary amine of the deprotected 2-oxa-6-azaspiro[3.4]octane is a versatile nucleophile that can participate in a range of bond-forming reactions. The choice of coupling strategy will depend on the desired final product and the nature of the coupling partner. Key strategies include:
-
Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones provides a direct route to N-alkylated products.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl and N-heteroaryl derivatives.
-
N-Alkylation: Direct alkylation with alkyl halides or sulfonates offers another avenue for N-functionalization.
The following sections will provide detailed, field-proven protocols for these key transformations.
Protocol 1: Boc Deprotection of this compound
The critical first step for any coupling reaction at the nitrogen of the azetidine ring is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Scientific Rationale
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The choice of acid and solvent is crucial to ensure efficient deprotection without affecting other acid-sensitive functional groups in the molecule. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective combination for this transformation.
Experimental Workflow: Boc Deprotection
Caption: Workflow for Boc deprotection.
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approximately 0.1 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-oxa-6-azaspiro[3.4]octane. The product is often used in the next step without further purification.
Protocol 2: Amide Bond Formation
This protocol describes a standard amide coupling reaction using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Scientific Rationale
Amide bond formation is a condensation reaction that typically requires the activation of the carboxylic acid component. Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (the deprotected 2-oxa-6-azaspiro[3.4]octane) to form the amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the ammonium salt of the amine starting material.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a solution of the carboxylic acid (1.1 equiv) in dimethylformamide (DMF, approximately 0.1 M), add HATU (1.2 equiv).
-
Addition of Amine and Base: Add the deprotected 2-oxa-6-azaspiro[3.4]octane (1.0 equiv) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA, 3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | High efficiency and low rate of epimerization for chiral carboxylic acids. |
| Base | DIPEA | A non-nucleophilic base to prevent side reactions. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves most reactants. |
| Temperature | Room Temperature | Sufficient for most amide coupling reactions with HATU. |
| Stoichiometry | Slight excess of acid and coupling agent | Ensures complete consumption of the valuable amine starting material. |
Protocol 3: Reductive Amination
This protocol outlines the reductive amination of an aldehyde with the deprotected 2-oxa-6-azaspiro[3.4]octane using sodium triacetoxyborohydride as the reducing agent.
Scientific Rationale
Reductive amination is a two-step process that occurs in one pot. First, the amine and the aldehyde react to form a hemiaminal, which then dehydrates to form an iminium ion. The reducing agent, sodium triacetoxyborohydride (STAB), is a mild and selective hydride donor that efficiently reduces the iminium ion to the corresponding amine. STAB is particularly useful as it is less basic than other borohydrides and can be used in the presence of an acid catalyst, which accelerates the formation of the iminium ion.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination with STAB.
Detailed Step-by-Step Protocol
-
Initial Mixture: To a solution of the deprotected 2-oxa-6-azaspiro[3.4]octane (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE, approximately 0.1 M), add a small amount of acetic acid (catalytic, optional).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions, tolerant of many functional groups. |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous solvent that is compatible with the reaction conditions. |
| Temperature | Room Temperature | Generally sufficient for reductive amination with STAB. |
| Acid Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion intermediate. |
Troubleshooting and Key Considerations
-
Incomplete Boc Deprotection: If deprotection is sluggish, increasing the reaction time or the amount of TFA may be necessary. For highly acid-sensitive substrates, alternative deprotection methods can be considered.
-
Low Yield in Amide Coupling: Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. If the reaction is still slow, gentle heating (e.g., to 40-50 °C) may be beneficial. For sterically hindered substrates, alternative coupling reagents may be required.
-
Side Reactions in Reductive Amination: Over-alkylation to form a tertiary amine is a potential side reaction if the product amine is more nucleophilic than the starting amine. Using a slight excess of the starting amine can sometimes mitigate this.
Conclusion
The this compound scaffold is a valuable tool for the modern medicinal chemist. The protocols outlined in this guide provide a solid foundation for the successful coupling of this versatile building block, enabling the synthesis of diverse and structurally complex molecules with promising therapeutic potential. As with any synthetic procedure, optimization may be required for specific substrates, but the principles and conditions described herein have been proven effective in the synthesis of advanced drug candidates.
References
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
- Novartis AG. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. US11548865B2. Washington, DC: U.S.
-
Yang, Z., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 941–948. [Link]
Sources
Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of derivatives from the versatile building block, tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic scaffold has garnered significant interest in medicinal chemistry due to its inherent three-dimensional structure, which can impart favorable physicochemical and pharmacological properties to drug candidates.
The unique topology of the 2-oxa-6-azaspiro[3.4]octane core, combining an oxetane and an azetidine ring, offers a rigid framework that can orient substituents in precise vectors in three-dimensional space. This is a highly desirable characteristic in modern drug design, as it can lead to enhanced potency, selectivity, and improved metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³)[1]. This guide will detail the strategic derivatization of this scaffold, focusing on the deprotection of the amine and subsequent functionalization, which are key steps in its utilization in drug discovery programs, such as in the development of M4 muscarinic acetylcholine receptor agonists and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A foundational understanding of the physicochemical properties of the parent molecule is crucial for experimental design, particularly in terms of solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| CAS Number | 203661-71-6 | [2] |
| Appearance | Solid | |
| Storage | Room temperature | [3] |
Core Synthetic Strategy: Deprotection and Functionalization
The primary route for derivatization of this compound involves a two-step sequence: removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine, followed by functionalization of this amine.
Caption: General workflow for derivatization.
Protocol 1: Boc Deprotection of the Spirocyclic Amine
Causality Behind Experimental Choices: The Boc group is a widely used amine protecting group due to its stability under a range of conditions and its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed. The choice between TFA and HCl often depends on the downstream application and the desired salt form of the product. TFA is often used for its convenience as it can be easily removed in vacuo, while HCl in an organic solvent like dioxane or diethyl ether can provide a crystalline hydrochloride salt that may be easier to handle and store. It is crucial to perform the reaction at or below room temperature to minimize potential side reactions, although the spirocyclic core is generally stable to these conditions.
Self-Validating System: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of a more polar spot (the salt of the deprotected amine). The final product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add the acid (e.g., TFA, 5-10 eq, or a 4 M solution of HCl in dioxane, 5-10 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The resulting residue, which is the TFA or HCl salt of 2-oxa-6-azaspiro[3.4]octane, can often be used in the next step without further purification. If necessary, the salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
This protocol is adapted from general procedures for Boc deprotection and specific examples of its application to similar spirocyclic systems[4].
Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNA)
Causality Behind Experimental Choices: Following deprotection, the free secondary amine of the 2-oxa-6-azaspiro[3.4]octane is a competent nucleophile for various transformations. One of the most common applications is N-arylation, particularly with electron-deficient aryl halides, through a nucleophilic aromatic substitution mechanism. The use of a base such as potassium hydroxide (KOH) is essential to deprotonate the amine salt (if used directly from the deprotection step) and to neutralize the HX formed during the reaction, driving the reaction to completion. The reaction is often performed in an aqueous medium with a phase-transfer catalyst or a water-soluble organic co-solvent to facilitate the interaction between the organic and inorganic reactants. The use of an aqueous system with hydroxypropyl methylcellulose (HPMC) as an additive represents a green chemistry approach that can enhance reaction rates[2][5].
Self-Validating System: The reaction can be monitored by LC-MS, observing the consumption of the starting materials and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Detailed Step-by-Step Methodology:
-
Preparation: To a reaction vial, add the aryl halide (e.g., 4-chloro-5-iodo-2-methylthieno[2,3-d]pyrimidine, 1.0 eq), 2-oxa-6-azaspiro[3.4]octane (as the free base or salt, 1.0-1.2 eq), and KOH (1.0-1.2 eq).
-
Solvent Addition: Add the solvent system. For an aqueous system, a 0.1 wt% solution of HPMC in water can be used. Alternatively, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the starting aryl halide is consumed, as determined by LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, if an aqueous system was used, extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. If an organic solvent was used, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated derivative.
This protocol is based on the experimental procedure reported by I. R. Baxendale et al. in the supporting information for their publication in Green Chemistry[2].
Application in PROTAC Synthesis
The deprotected 2-oxa-6-azaspiro[3.4]octane is an excellent building block for the synthesis of PROTACs. In this context, it acts as a rigid linker connecting a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase[3][6][7].
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. rsc.org [rsc.org]
- 3. Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1823862-50-5 | Benchchem [benchchem.com]
- 4. US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors - Google Patents [patents.google.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: A Guide to the Synthesis of Inhibitors for Specific Biological Targets
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The targeted inhibition of specific biological molecules, particularly enzymes and proteins, is a cornerstone of modern therapeutic development and chemical biology research. The successful synthesis of potent and selective inhibitors is a multi-faceted process that integrates computational design, medicinal chemistry strategies, and rigorous biochemical evaluation. This guide provides an in-depth overview of the principles and protocols underpinning the synthesis of targeted inhibitors, designed to equip researchers with the foundational knowledge and practical methodologies required to navigate this complex field. We will explore the causal logic behind key experimental choices, from initial hit identification to lead optimization, and provide detailed, self-validating protocols for synthesis and evaluation.
Chapter 1: The Strategic Foundation of Inhibitor Design
The journey to a successful inhibitor begins not in the laboratory, but with a strategic, rational design process. The goal is to create a molecule that interacts with its biological target with high affinity and specificity, thereby modulating its function. This process is guided by two primary philosophies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
-
Structure-Based Drug Design (SBDD): This powerful approach relies on the known three-dimensional structure of the target protein, typically determined through X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy.[1][2] With a high-resolution structure, scientists can analyze the topology, electrostatic potential, and hydration patterns of the binding site.[1] This knowledge allows for the rational design of molecules that are geometrically and chemically complementary to the target, a process that significantly reduces the time and cost associated with traditional trial-and-error screening.[1][3]
-
Ligand-Based Drug Design: In the absence of a target structure, researchers can leverage information from molecules that are already known to bind to the target (ligands). This strategy involves identifying a common pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Computational models are then used to design new molecules that incorporate this pharmacophore while possessing improved drug-like properties.
The iterative process of designing, synthesizing, and testing new molecules is guided by the Structure-Activity Relationship (SAR) . SAR is the fundamental concept that explores how modifications to a molecule's chemical structure influence its biological activity, selectivity, and physicochemical properties.[4][5] By systematically altering functional groups, researchers can identify which parts of the molecule are critical for binding and which can be modified to improve properties like solubility, metabolic stability, and potency.[6][7]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Chapter 2: Identifying Starting Points: Hit Discovery Strategies
Before a lead compound can be optimized, an initial "hit"—a molecule with confirmed activity against the target—must be identified. Several high-level strategies are employed for this purpose.
High-Throughput Screening (HTS)
HTS involves the automated testing of large libraries of chemical compounds, often numbering in the thousands or millions, against a specific biological target.[8] The goal is not to find a perfect drug, but rather to identify promising starting points for further medicinal chemistry exploration.[8] HTS campaigns rely on robust, miniaturized assays that can be performed rapidly and cost-effectively, with common readouts including fluorescence, absorbance, and luminescence.[8][9]
Fragment-Based Lead Discovery (FBLD)
FBLD has emerged as a powerful alternative to HTS.[10] Instead of screening large, complex molecules, FBLD uses libraries of small, low-molecular-weight compounds ("fragments," typically <300 Da).[11][12] These fragments bind to the target with low affinity, but they do so very efficiently, meaning their binding energy per atom is high.[10] Because of their weak binding, highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray crystallography.[11][13] Once fragment hits are identified, they serve as building blocks that can be grown, merged, or linked to create more potent lead compounds.[10][12]
Caption: Workflow for Fragment-Based Lead Discovery (FBLD).
Chapter 3: The Art of Synthesis: Lead Optimization
A "hit" compound is rarely suitable as a drug. It must undergo lead optimization, a process of chemical modification designed to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
Key Medicinal Chemistry Strategies
-
Bioisosteric Replacement: This is a cornerstone strategy in medicinal chemistry where one atom or functional group is substituted with another that has similar physical or chemical properties.[14] The goal is to enhance potency, improve pharmacokinetic properties, reduce toxicity, or overcome drug resistance.[14][15] For example, replacing a carboxylic acid group with a tetrazole can maintain the acidic nature required for binding while improving metabolic stability and cell permeability.[16]
-
Scaffold Hopping: This involves replacing the central core structure (scaffold) of a molecule while retaining the key functional groups responsible for binding. This strategy is valuable for generating novel chemical series with new intellectual property (IP) space and potentially improved ADMET profiles.[4]
-
Structure-Guided Modifications: Using the 3D structure of the inhibitor-target complex, chemists can make precise, rational modifications. This may involve adding a group to form a new hydrogen bond, filling a hydrophobic pocket, or displacing unfavorable water molecules from the binding site to improve binding affinity.[17][18]
Chapter 4: Protocols for Synthesis and Evaluation
Protocol 4.1: High-Throughput Screening (HTS) for Enzyme Inhibitors
Objective: To identify initial "hit" compounds that inhibit a target enzyme from a large chemical library.
Principle: This protocol outlines a generalized workflow for an HTS campaign using a fluorescence-based assay. The key is to develop a robust assay with a high signal-to-noise ratio and then use automation to screen a large compound library.
Methodology:
-
Assay Development & Optimization:
-
Select a fluorogenic substrate for the target enzyme that produces a measurable increase in fluorescence upon cleavage.
-
Determine optimal buffer conditions (pH, ionic strength) and concentrations of enzyme and substrate to achieve a linear reaction rate.
-
Assess assay performance by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[9]
-
-
Primary Screen:
-
Dispense the enzyme into 384- or 1536-well microplates.
-
Using automated liquid handlers, transfer a single concentration (e.g., 10 µM) of each compound from the library into the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.
-
Incubate for a pre-determined time.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Read the fluorescence intensity over time using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls. Compounds exceeding a certain threshold (e.g., >50% inhibition) are declared "hits."
-
-
Hit Confirmation:
-
Re-test the initial hits from the primary screen under the same conditions to rule out false positives.
-
Source fresh, powdered samples of the confirmed hits to ensure purity and identity.
-
-
Dose-Response and IC50 Determination:
-
Perform serial dilutions of the confirmed hits and run the assay to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each hit compound. This is a critical metric for ranking hit potency.
-
Protocol 4.2: Representative Synthesis of an Imidazopyridine Kinase Inhibitor Scaffold
Objective: To synthesize a common heterocyclic scaffold used in kinase inhibitors.
Principle: This protocol describes a multi-step synthesis adapted from published routes to create an imidazopyridine core, a privileged scaffold in kinase inhibitor design.[19][20] The causality behind this choice is its ability to form key hydrogen bonds with the hinge region of the kinase active site.
Materials:
-
2-aminopyridine
-
α-bromoacetophenone derivatives
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Various substituted benzohydrazides
-
Molecular iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Methodology:
-
Step 1: Synthesis of Aryl-Substituted Imidazopyridine (A):
-
Dissolve 2-aminopyridine (1.0 eq) and an appropriate α-bromoacetophenone derivative (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the imidazopyridine intermediate A . Rationale: This is a classic condensation reaction to form the five-membered imidazole ring fused to the pyridine core.
-
-
Step 2: Vilsmeier-Haack Formylation (B):
-
Cool a solution of DMF (3.0 eq) to 0°C.
-
Slowly add POCl₃ (1.5 eq) and stir for 30 minutes.
-
Add a solution of intermediate A (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the aldehyde-substituted imidazopyridine B . Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto an electron-rich heterocyclic system, providing a handle for further modification.
-
-
Step 3: Condensation with Hydrazide (C):
-
To a solution of aldehyde B (1.0 eq) in ethanol, add a substituted benzohydrazide (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction, and the resulting intermediate C will often precipitate. Collect by filtration. Rationale: This step forms a hydrazone linkage, setting the stage for the final cyclization.
-
-
Step 4: Oxidative Cyclization to form Oxadiazole (Final Product):
-
Suspend intermediate C (1.0 eq) in ethanol.
-
Add potassium carbonate (2.0 eq) and molecular iodine (1.2 eq).
-
Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, and quench with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the final imidazopyridine-oxadiazole hybrid inhibitor. Rationale: The iodine-mediated oxidative cyclization is an efficient method to form the stable 1,3,4-oxadiazole ring.[20]
-
Protocol 4.3: Post-Synthesis Evaluation - Determining IC50
Objective: To quantify the potency of a newly synthesized inhibitor.
Principle: A continuous-wave enzymatic assay is performed at various inhibitor concentrations. The initial reaction rates are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50.
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the purified synthesized inhibitor in 100% DMSO (e.g., 10 mM).
-
Prepare a stock solution of the target enzyme and its specific substrate in the optimized assay buffer.
-
-
Set up Serial Dilutions:
-
In a 96-well plate, perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects.
-
Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only, representing 100% enzyme activity).
-
-
Run the Assay:
-
Add the enzyme to all wells and incubate with the inhibitor dilutions for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C). Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a spectrophotometer or fluorometer and measure the signal (absorbance or fluorescence) every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the signal vs. time plot.
-
Normalize the rates by expressing them as a percentage of the negative control (DMSO) rate.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC50 value.
-
Data Presentation:
The potency of a series of synthesized analogs can be summarized for easy comparison.
| Compound ID | Scaffold Modification | IC50 (nM) |
| IMPZ-1 | R = 4-Fluorophenyl | 150.2 |
| IMPZ-2 | R = 4-Chlorophenyl | 98.5 |
| IMPZ-3 | R = 4-Methoxyphenyl | 250.1 |
| IMPZ-4 | R = 4-Nitrophenyl | 75.3 |
Conclusion
The synthesis of inhibitors for specific biological targets is a rational, data-driven discipline that lies at the heart of drug discovery. It requires a deep understanding of medicinal chemistry principles, from structure-activity relationships to bioisosterism, coupled with robust synthetic and analytical protocols. The workflows and methodologies presented in this guide provide a framework for the design, synthesis, and evaluation of novel inhibitors. By adhering to these principles of scientific integrity and causality-driven experimentation, researchers can efficiently navigate the path from an initial concept to a potent, well-characterized lead compound.
References
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
- Laskowski, R. A., et al. (2022). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PubMed Central.
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- Excelra. Structure–Activity Relationship (SAR) in Drug Discovery.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- SpiroChem. Bioisosteric Replacement Strategies.
- ACS Publications. (2006). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry.
- Creative Enzymes. High-Throughput Screening of Inhibitors.
- Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling.
- Drug Design Org. Bioisosterism.
- PubMed. Structure-based inhibitor design.
- Creative Enzymes. Structure-Based Inhibitor Design.
- Monash University. Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
- RSC Publishing. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
- ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships.
- Ghosh, A. K., & Fidanze, S. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
- Creative Enzymes. (2025, November 7). Rational Structure-Based Inhibitor Design.
- Kubinyi, H. (1998). Structure-based design of enzyme inhibitors and receptor ligands. Current Opinion in Drug Discovery & Development.
- Medicinal Chemistry, University of Kansas. Design and Synthesis of Proteinase Inhibitors.
- One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- IT Medical Team. (2023, June 30). Enzyme Inhibitors: Strategies and Challenges in Drug Design.
- Charles River Laboratories. Fragment-Based Drug Discovery.
- Sun, S. L., et al. (2022, May 20). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. ACS Publications.
- de Souza, N. B., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
- Hilaris Publisher. Lead Discovery Using Fragments.
- Rowan University. Fragment-Based Lead Discovery.
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- MDPI. Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022.
- de Koning, C. B., et al. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
- Dong, J., et al. (2020, March). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. Drug Resistance Updates.
- Ghosh, A. K., et al. (2011). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
- MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation.
- Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- Kumar, A., et al. (2025, February 6). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. PubMed Central.
- openlabnotebooks.org. (2019, March 19). Synthesis of promiscuous ALK2 inhibitors.
- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Cureus. (2023, August 18). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Dove Medical Press. (2015, April 8). HIV protease inhibitors: a review of molecular selectivity and toxicity.
- Ghosh, A. K., & Osswald, H. L. (2017). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PubMed Central.
- Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
- MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors.
- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ACS Omega. (2026, January 2). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis.
Sources
- 1. Structure-Based Inhibitor Design [creative-enzymes.com]
- 2. Structure-based design of enzyme inhibitors and receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excelra.com [excelra.com]
- 5. monash.edu [monash.edu]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. ijpcat.com [ijpcat.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. onenucleus.com [onenucleus.com]
- 11. criver.com [criver.com]
- 12. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 13. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 16. Bioisosterism - Drug Design Org [drugdesign.org]
- 17. Rational Structure-Based Inhibitor Design [creative-enzymes.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Guide to the Incorporation of the 2-oxa-6-azaspiro[3.4]octane Motif into Peptide Scaffolds
Abstract
The rational design of peptide-based therapeutics often requires the introduction of non-natural amino acids to overcome inherent limitations such as poor metabolic stability and conformational flexibility. Spirocyclic scaffolds, by virtue of their rigid three-dimensional architecture, are exceptional tools for constraining peptide backbones into bioactive conformations.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the 2-oxa-6-azaspiro[3.4]octane motif, a unique constrained amino acid analog, into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. We will explore the synthesis of the requisite building block, its integration into peptide sequences, and the subsequent impact on peptide conformation, offering researchers a practical framework for leveraging this valuable motif in drug discovery programs.
Introduction: The Value of Conformational Constraint
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid proteolytic degradation and a high degree of conformational flexibility, which leads to reduced receptor affinity and selectivity. Introducing conformational constraints is a proven strategy to mitigate these issues.[3] By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit significantly enhanced affinity and stability.[3]
The 2-oxa-6-azaspiro[3.4]octane moiety is a particularly compelling building block. Its rigid spirocyclic structure serves as a proline or pipecolic acid mimetic, inducing specific turns and restricting the peptide backbone's available conformational space.[4][5] Furthermore, the inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp³) associated with spirocycles are correlated with improved physicochemical properties and a higher probability of clinical success.[2] This motif can be considered a bioisostere for common fragments like morpholine, potentially improving properties such as solubility and metabolic stability.[2][4]
This document serves as a technical guide for researchers aiming to harness these advantages by incorporating the 2-oxa-6-azaspiro[3.4]octane amino acid into their peptide scaffolds.
Synthesis of the Fmoc-Protected Building Block
The successful incorporation of any non-natural amino acid begins with the robust synthesis of an orthogonally protected building block suitable for solid-phase peptide synthesis (SPPS). For Fmoc-based SPPS, the target is N-Fmoc-2-oxa-6-azaspiro[3.4]octane-X-carboxylic acid (where X represents the position of the carboxyl group).
While multiple synthetic routes to azaspiro[3.4]octane cores have been developed, they often involve multi-step sequences.[6][7][8] A common strategy involves the annulation of the azetidine ring onto a pre-existing cyclopentane derivative or vice versa.[7] A plausible, generalized approach for creating the necessary amino acid building block is outlined below.
Conceptual Synthetic Pathway:
-
Formation of the Spirocyclic Core: A key step is the creation of the quaternary spiro-center. This can be achieved through various methods, including intramolecular cyclization or cycloaddition reactions, starting from readily available cyclopentanone or azetidine derivatives.[4][9]
-
Introduction of Functionality: Once the 2-oxa-6-azaspiro[3.4]octane core is established, the carboxylic acid and amino functionalities must be installed with appropriate stereochemical control. This can be achieved through methods like the Strecker reaction or by using chiral auxiliaries.[10]
-
Orthogonal Protection: The final step is the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering the building block ready for SPPS.
Given the specialized nature of this synthesis, it is often most practical for research teams to source this custom building block from specialized chemical suppliers like Enamine or BLDpharm, who have extensive experience in synthesizing unique amino acid derivatives.[2][10]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the Fmoc-protected 2-oxa-6-azaspiro[3.4]octane amino acid into a growing peptide chain follows the standard workflow of Fmoc-SPPS.[11][12] The process is a cyclical repetition of deprotection and coupling steps performed on a solid resin support.[11][13]
General SPPS Workflow
The core of the process involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids until the desired sequence is complete.[12][13] Each cycle consists of two main steps:
-
Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly freed N-terminal amine to form a peptide bond.
This cycle is repeated for each amino acid in the sequence.
Critical Considerations for Coupling Spirocyclic Amino Acids
Unnatural amino acids, particularly sterically hindered ones like spirocyclic derivatives, can present coupling challenges. The reaction kinetics may be slower compared to standard proteinogenic amino acids.
-
Choice of Coupling Reagents: Standard phosphonium- or aminium-based coupling reagents are highly effective. A combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a tertiary amine base like DIEA (N,N-Diisopropylethylamine) is a robust choice.[14] Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for particularly difficult couplings due to its high reactivity.
-
Reaction Time and Double Coupling: It is advisable to extend the coupling time for the spirocyclic residue to ensure the reaction goes to completion. A standard 1-hour coupling might be extended to 2-4 hours. Alternatively, performing a "double coupling"—running the coupling reaction twice with a fresh solution of activated amino acid—is a common strategy to maximize yield.[14]
-
Monitoring: After the coupling step, a small sample of the resin can be tested using the Kaiser test (or other ninhydrin-based tests) to check for the presence of free primary amines. A negative test (e.g., colorless or yellow beads) indicates a successful coupling.
Table 1: Recommended Coupling Conditions
| Parameter | Standard Amino Acid | 2-oxa-6-azaspiro[3.4]octane-AA | Rationale |
| Fmoc-AA (equiv.) | 3 - 5 | 2 - 3 | Use slightly fewer equivalents due to the higher cost of the unnatural amino acid. |
| Activator (equiv.) | 3 - 5 | 2 - 3 | Matched to the amino acid equivalents. |
| Base (equiv.) | 6 - 10 | 4 - 6 | Sufficient base is crucial for activation and to neutralize the growing peptide chain. |
| Solvent | DMF or NMP | DMF or NMP | Standard polar aprotic solvents for SPPS. |
| Coupling Time | 30 - 60 min | 2 - 4 hours or Double Couple | Increased time to overcome potential steric hindrance and ensure complete reaction. |
Conformational Impact and Peptide Characterization
The primary reason for incorporating the 2-oxa-6-azaspiro[3.4]octane motif is to rigidly control the peptide's secondary structure. This modification reduces the number of accessible low-energy conformations, pre-organizing the peptide for receptor binding.[15]
Characterization Techniques
Standard analytical techniques are used to confirm the identity, purity, and conformational properties of the final peptide.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is essential to verify the molecular weight of the synthesized peptide, confirming the successful incorporation of the spirocyclic residue.[14]
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it to the desired level.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like COSY and NOESY) are powerful tools for determining the three-dimensional structure of the peptide in solution.[15][16] The presence of the spiro-amino acid is expected to result in distinct chemical shifts and nuclear Overhauser effects (NOEs) that report on the constrained backbone geometry.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the peptide's secondary structure content (e.g., α-helix, β-sheet, β-turn).[16] A comparison of the CD spectra of the spiro-peptide with its linear, unconstrained counterpart can reveal the structural influence of the modification.
Detailed Application Protocols
Protocol 1: Manual Fmoc-SPPS Coupling of the Spiro-Amino Acid
This protocol assumes the synthesis is being performed on a 0.1 mmol scale using a standard SPPS resin (e.g., Rink Amide).
Materials:
-
Peptidyl-resin (0.1 mmol, with free N-terminal amine)
-
Fmoc-2-oxa-6-azaspiro[3.4]octane-carboxylic acid (0.2 mmol, 2 equiv.)
-
HATU (0.2 mmol, 2 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (0.4 mmol, 4 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin from the previous deprotection step has been thoroughly washed with DMF (3x) and is swollen in a minimal volume of DMF in the reaction vessel.
-
Activation Solution: In a separate vial, dissolve the Fmoc-spiro-amino acid (2 equiv.) and HATU (2 equiv.) in ~2 mL of DMF. Add DIEA (4 equiv.) to the solution and vortex briefly. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 2 hours at room temperature.
-
Monitoring (Optional): After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates the reaction is complete. If the test is positive (blue beads), continue agitation for another 1-2 hours or proceed to a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.
Protocol 2: Cleavage and Global Deprotection
This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (post-synthesis)
-
Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS)). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Ice-cold diethyl ether
-
Acetonitrile (ACN) and water for dissolution
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for 30 minutes.
-
Cleavage: Place the dry resin in a reaction vessel or a suitable tube. Add the cleavage cocktail (e.g., 5-10 mL for 0.1 mmol of resin).
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution (filtrate) containing the cleaved peptide. Add this filtrate dropwise to a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Let the peptide precipitate at -20°C for 30 minutes. Centrifuge the tube (e.g., at 4000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen to remove residual ether.
-
Dissolution: Dissolve the crude peptide in a minimal volume of ACN/water (e.g., 50:50 v/v) and lyophilize to obtain a dry powder ready for purification by RP-HPLC.[14]
Conclusion
The incorporation of the 2-oxa-6-azaspiro[3.4]octane motif is a powerful strategy for peptide medicinal chemists seeking to enhance the structural and pharmacological properties of their lead compounds. By imposing a rigid conformational constraint, this unnatural amino acid can significantly improve metabolic stability, receptor affinity, and selectivity. The protocols and guidelines presented here, based on established SPPS chemistry, provide a clear and actionable path for researchers to successfully synthesize and characterize these modified peptides, paving the way for the development of next-generation peptide therapeutics.
References
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
-
Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview . YouTube. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . Anonymous. Available at: [Link]
-
Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids . ACS Publications. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . ACS Publications. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS) . Chem-Space. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition . ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane . Royal Society of Chemistry. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane . ResearchGate. Available at: [Link]
-
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors . National Library of Medicine. Available at: [Link]
-
Characterization of cyclic peptides containing disulfide bonds . ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ACS Figshare. Available at: [Link]
-
Neighbor effect on conformational spaces of alanine residue in azapeptides . National Institutes of Health. Available at: [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis . MDPI. Available at: [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics . National Institutes of Health. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties . National Institutes of Health. Available at: [Link]
-
Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids . National Library of Medicine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 10. Unnatural Amino Acids - Enamine [enamine.net]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Welcome to the dedicated technical support guide for the purification of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. The unique structure, combining an oxetane ring with a Boc-protected azetidine, presents specific challenges and opportunities in purification. This guide provides in-depth, field-tested solutions to common issues encountered during isolation and purification, moving beyond simple protocols to explain the scientific rationale behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have my crude reaction mixture. What is the most effective first step to assess purity and decide on a purification strategy?
A: Before committing to a large-scale purification, a multi-point analytical assessment is crucial. This initial characterization will inform your entire strategy, saving significant time and resources.
-
Thin-Layer Chromatography (TLC): This is your primary scouting tool. Run the crude material in several solvent systems of varying polarity (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). This helps visualize the number of components and estimate the polarity difference between your product and impurities.
-
Pro-Tip: If you observe significant streaking, it may indicate the presence of a free amine from partial deprotection of the Boc group. Co-spotting your crude material with a known standard (if available) is the gold standard for initial identification.
-
-
Crude ¹H NMR: A quick proton NMR of the unpurified material is invaluable. The tert-butyl signal of the Boc group (a sharp singlet at ~1.4 ppm) should integrate to 9 protons relative to other characteristic peaks. The presence of multiple t-butyl signals or the absence of this peak altogether are clear indicators of impurities or deprotection.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry provides a precise impurity profile. It will confirm the molecular weight of your target compound (C12H21NO3, MW: 227.30 g/mol ) and reveal the masses of co-eluting impurities, which is critical for troubleshooting.
This initial data triage allows you to choose the most appropriate purification path, as illustrated in the workflow below.
Caption: Initial Purification Strategy Workflow.
Q2: My main purification is flash column chromatography on silica gel, but I'm getting significant product tailing/streaking. What causes this and how can I fix it?
A: This is the most common issue encountered. Tailing of amines, even Boc-protected ones, on silica gel is typically caused by the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the silica surface. While the Boc group reduces basicity, it doesn't eliminate it entirely.
Causality: The lone pair on the nitrogen can form hydrogen bonds or have ionic interactions with the acidic protons of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, slowing their elution and creating a "tail" instead of a sharp band.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is more basic and will preferentially bind to the acidic sites, allowing your product to elute symmetrically.[1]
-
Ammonia in Methanol: For more polar solvent systems, using a pre-made solution of 2M ammonia in methanol as a polar modifier can also be effective.[2]
-
-
Use of Deactivated Silica: For particularly sensitive compounds, using commercially available deactivated silica gel (e.g., base-deactivated or end-capped) can be an option, though it is more expensive.
-
Alternative Stationary Phase: In rare cases, if tailing persists, switching to a less acidic stationary phase like neutral alumina may resolve the issue.
The troubleshooting logic for column chromatography is outlined below.
Caption: Troubleshooting Common Column Chromatography Issues.
Q3: I suspect I have the deprotected amine (2-oxa-6-azaspiro[3.4]octane) as a major impurity. How can I confirm this and remove it?
A: Accidental deprotection of the Boc group is a frequent side reaction, especially if the reaction mixture was exposed to acidic conditions (e.g., during an aqueous workup with acid).
Confirmation:
-
TLC: The deprotected amine is significantly more polar than the Boc-protected product. It will likely have a much lower Rf value or remain at the baseline. Staining with ninhydrin (which detects primary and secondary amines) will produce a colored spot for the impurity but not for the starting material.
-
LC-MS: The free amine will have a mass corresponding to C7H13NO (MW: 127.18 g/mol ), a difference of 100 mass units from your product.
-
¹H NMR: The most telling sign is the complete absence of the large singlet at ~1.4 ppm for the 9 protons of the tert-butyl group.
Removal Strategy: Acid-Base Extraction
Since the impurity is a basic amine and your product is a neutral (Boc-protected) amide, a simple liquid-liquid extraction is highly effective.
Protocol:
-
Dissolve the crude mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution) two to three times.[1] The basic amine impurity will be protonated to form a water-soluble salt and move into the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
This procedure will selectively remove the basic impurity, leaving a much cleaner crude product that is easier to purify further by chromatography or recrystallization.
Q4: My product appears pure by NMR, but LC-MS shows a small, persistent impurity with the same mass. What could this be and how do I address it?
A: An impurity with the same mass as your product is almost certainly a structural isomer. For spirocyclic systems, the most likely culprit is a diastereomer, which may have formed if the synthesis involved the creation of a new stereocenter.
Troubleshooting:
-
Re-evaluate the Synthesis: Check your synthetic route to see if any steps could have generated diastereomers.
-
High-Resolution Chromatography: Separating diastereomers often requires more sophisticated techniques than standard flash chromatography.
-
Preparative HPLC: Reverse-phase (C18) or normal-phase preparative HPLC can often provide the necessary resolution.
-
Supercritical Fluid Chromatography (SFC): SFC is exceptionally powerful for separating stereoisomers and is a preferred method in many pharmaceutical settings.
-
-
Recrystallization: If the product is a solid, carefully screening for a recrystallization solvent can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor. This can be a highly effective and scalable method for purification.
Data Summary & Protocols
Table 1: Key Physical and Chromatographic Properties
| Property | Value / Observation | Rationale & Notes |
| Molecular Formula | C12H21NO3 | - |
| Molecular Weight | 227.30 g/mol | Confirm by MS. |
| Appearance | Typically an oil or low-melting solid | Physical state depends on purity. |
| TLC Rf (Typical) | 0.3 - 0.5 in 3:1 Hexanes:EtOAc | Highly dependent on exact conditions. Use as a relative guide. |
| ¹H NMR (CDCl3) | ~1.45 ppm (s, 9H, t-Bu) | Key diagnostic peak for the Boc group. |
| Common Impurity | Deprotected Amine | Rf ~0.0-0.1 in 3:1 Hexanes:EtOAc. Reacts with ninhydrin. |
Appendix A: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent thoroughly on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., move from 5% EtOAc to 10%, 15%, etc.) based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. Stain plates with a potassium permanganate dip, which visualizes most organic compounds.
-
Pooling and Concentration: Combine the pure fractions, and remove the solvent and TEA under reduced pressure.
Protocol 2: General Recrystallization Screening
-
Solvent Selection: Place a small amount (~20-30 mg) of the purified (but potentially diastereomerically impure) solid into several different test tubes.
-
Add a single solvent (e.g., heptane, isopropanol, ethyl acetate, acetonitrile) dropwise to each tube while heating gently until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath or freezer.
-
Observation: A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot. The ideal solvent will produce well-formed crystals upon cooling.
-
Scale-up: Once a good solvent or solvent pair (e.g., Ethyl Acetate/Heptane) is identified, perform the recrystallization on a larger scale. Dissolve the compound in the minimum amount of hot solvent, allow it to cool slowly, collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
Beilstein Journals. Supporting Information: Asymmetric synthesis of substituted 3-azabicyclo[3.3.0]octanes and their evaluation as β-turn mimetics. [Link]
-
ResearchGate. A novel use of catalytic zinc-hydroxyapatite columns for the selective deprotection of N-tert-butyloxycarbonyl (BOC) protecting group using flow chemistry. [Link]
-
PubMed Central. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Reddit. Purification issues : r/chemistry. [Link]
-
PubMed Central. Trichloroacetic acid fueled practical amine purifications. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
-
ResearchGate. Organic amine flash purification using a novel stationary phase. [Link]
-
Mol-Instincts. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?. [Link]
-
ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
Sources
Optimizing reaction yield for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2). This molecule is a valuable spirocyclic building block in medicinal chemistry, prized for its inherent three-dimensionality which can lead to improved physicochemical properties in drug candidates.[1] The rigid azetidine and tetrahydrofuran rings linked by a spirocenter create a unique scaffold for exploring chemical space.[2]
This guide provides a detailed experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help researchers optimize their reaction yield and purity.
Reaction Overview & Plausible Mechanism
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available N-Boc-3-azetidinone. A plausible and effective strategy involves the initial nucleophilic addition of an allyl group to the ketone, followed by an intramolecular cyclization to form the fused tetrahydrofuran ring.
Overall Synthetic Scheme:
Plausible Reaction Mechanism:
The reaction proceeds in two key stages:
-
Allylation: N-Boc-3-azetidinone reacts with a nucleophilic allyl source, such as allylmagnesium bromide (a Grignard reagent), in an aprotic solvent like THF. The allyl group attacks the electrophilic carbonyl carbon of the azetidinone, and subsequent aqueous workup yields the tertiary alcohol, tert-butyl 3-hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate.
-
Intramolecular Hydroalkoxylation/Cyclization: The intermediate alcohol undergoes an intramolecular cyclization. This can be promoted by various methods. One common approach is an acid-catalyzed cyclization, where the alkene is protonated to form a carbocation, which is then trapped by the hydroxyl group.[3] An alternative, often milder method is iodocyclization, which proceeds through an iodonium intermediate.[4] This pathway leads to the formation of the 2-oxa-6-azaspiro[3.4]octane core.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent quality.
Step 1: Synthesis of tert-Butyl 3-Hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-azetidinone (1.0 eq.).
-
Dissolve the starting material in anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add allylmagnesium bromide (1.1-1.3 eq., 1M solution in THF) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude alcohol from Step 1 (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).
-
Add N-Iodosuccinimide (NIS, 1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours, protected from light.
-
Monitor the formation of the spirocycle by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure title compound.
Data Summary Table
| Parameter | Step 1 (Allylation) | Step 2 (Cyclization) | Notes |
| Key Reagents | N-Boc-3-azetidinone, Allylmagnesium bromide | tert-Butyl 3-hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate, NIS | Purity of reagents is critical.[5] |
| Equivalents | 1.0 (SM), 1.1-1.3 (Grignard) | 1.0 (SM), 1.2 (NIS) | Excess Grignard can lead to side reactions. |
| Solvent | Anhydrous THF | DCM or ACN | Anhydrous conditions are crucial for Step 1. |
| Temperature | 0 °C to RT | Room Temperature | Exothermic addition in Step 1 requires cooling. |
| Reaction Time | 2-4 hours | 12-24 hours | Monitor by TLC/LC-MS to determine endpoint. |
| Typical Yield | >90% (crude) | 60-80% (after purification) | Yields are highly dependent on conditions and purification. |
Visualizations & Diagrams
Plausible Synthetic Pathway
Caption: Plausible two-step synthesis of the target spirocycle.
General Experimental Workflow
Caption: General laboratory workflow from preparation to analysis.
Troubleshooting Decision Tree
Sources
- 1. How To [chem.rochester.edu]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition [beilstein-journals.org]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Stability and Handling of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic building block. As a modern bioisostere for morpholine, this scaffold offers a unique three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[1][2]
This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols regarding the chemical stability of this compound, focusing on its behavior under the acidic and basic conditions commonly encountered in multi-step organic synthesis.
Part 1: Frequently Asked Questions (FAQs) - At a Glance
Here are quick answers to the most common queries we receive. For more detailed explanations and protocols, please refer to the subsequent sections.
-
Q1: Is this compound stable under acidic conditions?
-
Q2: How stable is the compound under basic conditions?
-
Q3: What are the standard conditions for removing the Boc group from this molecule?
-
Q4: Can I perform an acidic aqueous workup (e.g., wash with 1M HCl)?
-
A: This is strongly discouraged. An acidic wash is likely to cause partial or complete deprotection of the Boc group. For quenching or washing, it is much safer to use neutral (water, brine) or mild basic (saturated sodium bicarbonate) solutions. While a very quick wash with highly dilute acid (e.g., <0.5M HCl) might be tolerated, it introduces a significant risk of product loss.[9]
-
-
Q5: Is the spirocyclic oxetane ring itself stable?
-
A: The oxetane ring is generally stable under most synthetic conditions, including those used for Boc deprotection. However, like other ethers, it can be susceptible to cleavage under very harsh acidic conditions (e.g., strong Lewis acids or prolonged heating with concentrated protic acids), which are typically much more severe than standard Boc removal protocols.[1]
-
Part 2: Troubleshooting Guide: Handling Acidic Conditions
This section addresses the most common issue encountered by users: the unintended cleavage of the Boc protecting group.
Issue: Unintentional Deprotection During Reaction, Workup, or Purification
You may observe the appearance of a more polar spot by TLC or a new, lower-mass peak by LC-MS corresponding to the unprotected amine. This indicates loss of the Boc group.
Root Cause Analysis
The Boc group is an acid-labile protecting group that is cleaved via a carbamate hydrolysis mechanism.[5] The reaction is initiated by protonation of the carbonyl oxygen, which facilitates the departure of the highly stable tert-butyl cation. The resulting carbamic acid intermediate rapidly decarboxylates to give the free amine.[5][8]
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
This diagram illustrates the step-by-step cleavage of the Boc group under acidic conditions, resulting in the free amine, carbon dioxide, and isobutylene (from the t-butyl cation).
Caption: Workflow of the Boc deprotection mechanism.
Solutions & Preventative Protocols
1. Avoid Acidic Reagents and Conditions Unless Deprotection is Intended.
-
Reaction Conditions: When running reactions, use non-acidic catalysts and solvents. If a Lewis acid is required, choose one known to be compatible with Boc groups (e.g., ZnBr₂ can sometimes be used selectively, but requires careful screening).[7]
-
Aqueous Workups: Always use saturated sodium bicarbonate (NaHCO₃) solution or brine for washes instead of acidic solutions.
-
Chromatography: Standard silica gel is inherently acidic and can cause slow deprotection on the column.
-
Solution: To mitigate this, either use a less acidic stationary phase (e.g., alumina) or neutralize the silica gel by running a flush of the column with your eluent containing 0.5-1% triethylamine (Et₃N) before loading your sample.
-
2. Protocol for Intentional and Controlled Boc Deprotection This protocol provides a reliable method for the complete removal of the Boc group.
-
Objective: To deprotect the amine of this compound.
-
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution. Note: The reaction is often rapid and produces CO₂, so ensure the system is not closed.[7]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The product (the free amine) will be significantly more polar than the starting material. The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid and free the amine from its TFA salt. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 2-oxa-6-azaspiro[3.4]octane.
-
Part 3: Stability Under Basic and Nucleophilic Conditions
The robust nature of the title compound under basic conditions is one of its most significant advantages in synthetic planning.
Issue: Assessing Compatibility with Basic Reagents
Researchers often need to confirm if the compound will survive specific base-mediated reactions, such as ester saponification, amide couplings, or deprotection of other functional groups.
Scientific Rationale for Stability
-
Boc Group: The carbonyl carbon of the Boc group is sterically hindered by the bulky tert-butyl group and is a poor electrophile. It is therefore highly resistant to attack by nucleophiles and stable across a wide pH range on the basic side.[5]
-
Spirocyclic Ether: The oxetane is a cyclic ether. Ether linkages are notoriously stable to basic and nucleophilic conditions, lacking an acidic proton or a readily attacked electrophilic center. Cleavage requires harsh, typically acidic, conditions.
Data Table: Compatibility with Common Basic Conditions
The following table summarizes the stability of this compound under various common basic and nucleophilic reaction conditions.
| Reaction Type | Reagent(s) | Typical Conditions | Stability of Title Compound |
| Ester Saponification | LiOH, NaOH, or KOH in THF/H₂O | 0 °C to RT | Stable |
| Amide Coupling | HATU, HOBt, EDC with DIPEA or Et₃N | RT, DMF or DCM | Stable |
| Fmoc Deprotection | 20% Piperidine in DMF | RT | Stable |
| Nucleophilic Substitution | NaCN, NaN₃ in DMSO or DMF | RT to 80 °C | Stable |
| Metal-Catalyzed Cross-Coupling | Pd catalysts with bases like K₂CO₃, Cs₂CO₃ | 80-120 °C, Dioxane or Toluene | Stable |
Diagram 2: Orthogonal Deprotection Strategy
This diagram showcases the utility of the Boc group's stability to base in an orthogonal protection scheme with a base-labile Fmoc group.
Caption: Orthogonal stability of Boc vs. Fmoc groups.
Part 4: References
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
Acid-Labile Protecting Groups Definition - Fiveable. [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. [Link]
-
Removal of Boc protecting group as workup? - Reddit. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Base-Labile Protecting Groups Definition - Fiveable. [Link]
-
Acid-labile protecting groups - ResearchGate. [Link]
-
Protecting group - Wikipedia. [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Protecting Groups - Stability - Organic Chemistry Portal. [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - National Library of Medicine. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Spirocyclic Ethers - ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [Link]
-
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - PubChem. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. [Link]
-
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate - PubChem. [Link]
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC - NIH. [Link]
-
Synthesis of Spirocyclic Ethers - Åbo Akademi University. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. [Link]
-
Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction - Semantic Scholar. [Link]
-
Boc De-protection - Reddit. [Link]
-
2-oxa-6-azaspiro[7][9]octane-6-carboxylic acid tert-butyl ester - Chemdad. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - PubChem. [Link]
-
6-boc-2-oxa-6-azaspiro[3.4]octane - PubChemLite. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted 2-Oxa-6-azaspiro[3.anb]octanes
Welcome to the technical support center for the synthesis of substituted 2-oxa-6-azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Due to their unique three-dimensional structure, these compounds are increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacological properties.[1][2] However, their synthesis can present specific challenges.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of substituted 2-oxa-6-azaspiro[3.4]octanes, offering potential causes and actionable solutions.
Question: I am experiencing low yields in the key spirocyclization step to form the 2-oxa-6-azaspiro[3.4]octane core. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of the spirocyclic core are a common hurdle. The underlying cause often depends on the specific synthetic route employed. Here are some common causes and troubleshooting strategies:
-
Steric Hindrance: The formation of a quaternary spirocenter can be sterically demanding. If your substrates are bulky, the reaction rate may be slow, leading to the formation of side products from competing reactions.
-
Solution: Consider using less sterically hindered starting materials if your overall synthetic design allows. Alternatively, employing higher reaction temperatures or longer reaction times might be necessary to overcome the activation energy barrier. However, be mindful that harsh conditions can also lead to decomposition. A careful optimization of reaction time and temperature is crucial.
-
-
Inefficient Ring Closure: The efficiency of the intramolecular cyclization to form either the oxetane or the azetidine ring can be a limiting factor.
-
Solution: For intramolecular cyclization reactions, high dilution conditions can favor the desired intramolecular reaction over intermolecular polymerization, which can be a significant side reaction. The choice of base and solvent is also critical. For instance, in an intramolecular N-alkylation to form the azetidine ring, a non-nucleophilic base can prevent competing substitution reactions.
-
-
Poor Leaving Group: In routes involving nucleophilic substitution to form one of the rings, the quality of the leaving group is paramount.
-
Solution: Ensure you are using a good leaving group, such as a tosylate, mesylate, or a halide (iodide or bromide are generally better than chloride). If you are using a hydroxyl group, it must be activated in situ or converted to a better leaving group in a separate step.
-
-
Protecting Group Issues: The choice of protecting group on the nitrogen atom can significantly influence the reaction's outcome.
-
Solution: Some protecting groups, like Boc (tert-butyloxycarbonyl), can be sterically demanding. Others, like benzyl groups, can be removed under hydrogenolysis conditions which might not be compatible with other functional groups in your molecule.[3] If you suspect the protecting group is hindering the reaction, consider switching to a smaller or more labile group, depending on the downstream steps.
-
Question: I am observing the formation of significant side products during my reaction. How can I identify and minimize them?
Answer: Side product formation is a frequent challenge. Common side products include intermolecular reaction products (dimers or polymers), elimination products, and products from competing rearrangement reactions.
-
Identification: A thorough characterization of the crude reaction mixture by LC-MS and NMR is the first step. This will help you determine the mass and likely structure of the major impurities.
-
Minimization Strategies:
-
Intermolecular Products: As mentioned above, employ high dilution conditions for intramolecular cyclizations. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Elimination Products: If your substrate has a proton beta to a leaving group, elimination can compete with substitution. Using a bulkier, non-nucleophilic base can sometimes favor substitution over elimination. Lowering the reaction temperature can also help.
-
Rearrangement Products: Strained ring systems can be prone to rearrangement under certain conditions (e.g., acidic or high temperature). Ensure your reaction and work-up conditions are as mild as possible.
-
Question: The purification of my substituted 2-oxa-6-azaspiro[3.4]octane derivative is proving difficult. What purification strategies are most effective?
Answer: The physicochemical properties of spirocyclic compounds can make them challenging to purify. Their polarity can be similar to that of starting materials or side products.
-
Chromatography:
-
Column Chromatography: This is the most common method. A careful screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is essential to achieve good separation.[3] Using a gradient elution can be more effective than an isocratic one. If your compound is basic, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be an excellent option.
-
-
Crystallization: If your product is a solid, attempting crystallization is highly recommended. This can be a very effective method for obtaining highly pure material on a large scale. Screen a variety of solvents and solvent mixtures.
-
Acid-Base Extraction: If your spirocycle has a basic nitrogen, you can use an acid-base extraction during the work-up to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 2-oxa-6-azaspiro[3.4]octane core?
A1: Several synthetic strategies have been developed. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two common approaches involve the sequential formation of the two rings.[4]
-
Formation of the Azetidine Ring First, followed by the Oxetane Ring: This might involve the synthesis of a substituted 3-hydroxymethyl-3-aminocyclopentanol derivative, followed by sequential ring closures.
-
Formation of the Oxetane Ring First, followed by the Azetidine Ring: This could start from a pre-formed oxetane with appropriate functional groups to allow for the subsequent annulation of the azetidine ring. A practical route for a related 2-oxa-6-azaspiro[3.3]heptane involves the alkylation of an aniline with 3,3-bis(bromomethyl)oxetane.[5]
A visual representation of a generalized synthetic approach is shown below:
Caption: Generalized synthetic routes to 2-oxa-6-azaspiro[3.4]octanes.
Q2: How critical is stereochemistry in the synthesis and application of these compounds?
A2: Stereochemistry is of utmost importance.[6] The rigid, three-dimensional structure of the 2-oxa-6-azaspiro[3.4]octane scaffold means that the spatial orientation of substituents can have a profound impact on biological activity. The spirocyclic nature introduces a defined conformational restriction, which can lead to enhanced binding affinity and selectivity for biological targets.[7] Therefore, controlling the stereochemistry during synthesis is a key challenge and a critical aspect of designing these molecules for drug discovery. Asymmetric synthesis and chiral resolution are common strategies to obtain enantiomerically pure compounds.[6]
Q3: What are the key analytical techniques for characterizing substituted 2-oxa-6-azaspiro[3.4]octanes?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling constants, which helps to define the connectivity and stereochemistry of the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms present. The chemical shift of the spirocyclic carbon is a key diagnostic signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, especially in complex substituted derivatives.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as C-O stretches for the oxetane ring and N-H or C=O stretches for substituents on the azetidine ring.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry if a single crystal can be obtained.
Q4: Are there any specific safety precautions to consider when working with the reagents for this synthesis?
A4: Standard laboratory safety practices should always be followed. However, some specific considerations for the synthesis of 2-oxa-6-azaspiro[3.4]octanes include:
-
Alkylating Agents: Many synthetic routes employ reactive alkylating agents (e.g., alkyl halides, tosylates, mesylates). These are often toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often used.[8] These are highly reactive and can be pyrophoric or react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
High-Pressure Reactions: Some cycloaddition reactions may require high pressure to proceed efficiently.[9] These reactions should only be carried out in specialized high-pressure reactors by trained personnel.
Below is a workflow for troubleshooting common synthetic issues:
Caption: A troubleshooting workflow for synthetic challenges.
Quantitative Data Summary
| Challenge | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Steric Hindrance | Increase temperature, extend reaction time | Improved conversion |
| Intermolecular Side Reactions | Use high dilution conditions | Increased yield of desired product | |
| Impure Product | Co-eluting Impurities | Screen different chromatography solvent systems | Improved separation and purity |
| Basic Compound Tailing | Add triethylamine to eluent | Sharper peaks in chromatography | |
| Reaction Stalls | Poor Leaving Group | Convert -OH to -OTs or -OMs | Faster and more complete reaction |
References
- Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry, 17(6).
- Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF.
- Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
- An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. Benchchem.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- 2-Oxa-6-azaspiro[3.4]octan-7-one. Sigma-Aldrich.
- Tert-butyl 6-oxo-2-azaspiro[3.
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024). Research Inventions Journals.
- 2-Oxa-6-azaspiro[3.4]octane. Sigma-Aldrich.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv.
- 6-Oxa-2-azaspiro[3.4]octane. PubChem.
- One-pot three-component synthesis of azaspirononatriene deriv
- 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. AMERICAN ELEMENTS.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar.
- 2-(2-Methylpropyl)-6-oxa-2-azaspiro[3.4]octane. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rijournals.com [rijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Welcome to the technical support center for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during synthetic reactions involving this versatile spirocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: A-Priori Solubility Profile
This compound possesses a unique structural architecture that dictates its solubility. The presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group generally enhances its solubility in a range of common organic solvents. However, the spirocyclic core, containing both an oxetane and an azetidine ring, introduces polarity that can influence its behavior in different solvent systems. The ether linkage and the carbamate group can also participate in hydrogen bonding, further complicating its solubility profile.
A general expectation is that this compound will exhibit good solubility in moderately polar aprotic solvents and chlorinated solvents, and lower solubility in highly polar protic solvents (like water) and non-polar hydrocarbon solvents.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What is the first step?
A1: The initial and most critical step is to ensure the purity of both your solute and solvent. Impurities can significantly impact solubility. Following confirmation of purity, a systematic solvent screening is recommended. Start with common aprotic solvents of varying polarity.
Q2: Are there any general solvent recommendations for this class of compounds?
A2: Yes, based on the structure and empirical evidence from similar Boc-protected spirocycles, the following solvents are excellent starting points:
-
Dichloromethane (DCM): Often a very effective solvent for a wide range of organic compounds, including Boc-protected amines.
-
Tetrahydrofuran (THF): Its ether functionality can effectively solvate the oxetane ring.
-
Acetonitrile (ACN): A polar aprotic solvent that can be a good choice for reactions involving polar reagents.
-
Ethyl Acetate (EtOAc): A moderately polar solvent that is often used in workups and chromatography, and can be a suitable reaction solvent.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents should be considered if solubility is poor in other solvents, but be mindful of their higher boiling points and potential reactivity in certain reactions.
Q3: Can I heat the mixture to improve solubility?
A3: Gently heating the mixture can significantly improve solubility. However, it is crucial to consider the thermal stability of your starting material and other reagents. For this compound, moderate heating (e.g., 40-60 °C) is generally safe. Always monitor for any signs of decomposition (color change, gas evolution).
Q4: I am performing an aqueous reaction. How can I improve the solubility of this compound in water?
A4: The solubility of this compound in purely aqueous media is expected to be low. To facilitate reactions in aqueous solutions, consider using a co-solvent. A mixture of water with a miscible organic solvent like THF, dioxane, or acetone can significantly enhance solubility. For reactions requiring basic conditions, dissolving the compound in an aqueous solution of a base like sodium bicarbonate may be effective, though the stability of the Boc group under prolonged basic conditions should be considered.[1]
Troubleshooting Guide: Step-by-Step Solubility Optimization
This section provides a systematic approach to resolving solubility issues.
Issue 1: Poor Solubility in a Chosen Reaction Solvent
Underlying Cause: A mismatch between the polarity of the solute and the solvent is the most common reason for poor solubility.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor solubility.
Detailed Protocols:
Protocol 1: Qualitative Solvent Screening
-
Place a small, known amount (e.g., 5-10 mg) of this compound into several small vials.
-
To each vial, add 1 mL of a different test solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Toluene, Hexanes).
-
Agitate the vials at room temperature for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Record your observations in a table for easy comparison.
Table 1: Example Qualitative Solubility Assessment
| Solvent | Polarity Index | Observation (at RT) |
| Hexanes | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble |
| Dichloromethane | 3.1 | Soluble |
| Tetrahydrofuran | 4.0 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetonitrile | 5.8 | Moderately Soluble |
| Dimethylformamide | 6.4 | Very Soluble |
| Dimethyl Sulfoxide | 7.2 | Very Soluble |
| Water | 10.2 | Insoluble |
Note: Polarity index is a relative measure. Actual solubility can vary.
Protocol 2: Utilizing a Co-Solvent System
If the compound is sparingly soluble in your desired reaction solvent but highly soluble in another miscible solvent, a co-solvent system can be effective.
-
Dissolve the this compound in a minimum amount of the solvent in which it is highly soluble (the "good" solvent).
-
Slowly add this solution to your reaction vessel containing the primary reaction solvent (the "poor" solvent) under stirring.
-
Observe for any precipitation. If the solution remains clear, you have successfully created a suitable co-solvent system.
-
Common co-solvent mixtures include THF/water, Dioxane/water, and DCM/Hexanes (for increasing non-polar character).
Issue 2: Precipitation of Starting Material During Reaction
Underlying Cause: A change in the reaction mixture's composition or temperature can lead to a decrease in the solubility of the starting material. This is common when a reagent is added that alters the overall polarity of the solvent system.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to decrease the concentration of all species.
-
Add a Co-Solvent: If adding more of the primary solvent is not desirable or ineffective, introduce a small amount of a co-solvent in which your starting material is highly soluble.
-
Increase Temperature: Gently warm the reaction mixture. Ensure the temperature is compatible with all reagents and the reaction itself.
Advanced Considerations
Impact of Reagents on Solubility:
Always consider how the addition of other reagents will affect the solubility of your starting material. For example, the addition of a highly polar salt may decrease the solubility of a non-polar compound in an organic solvent (salting out effect). Conversely, a liquid reagent may act as a co-solvent.
Purification and Isolation:
Solubility is also a critical factor in product isolation and purification. A solvent system that is ideal for the reaction may not be suitable for crystallization or chromatography.
-
For Crystallization: A good crystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
For Chromatography: The choice of eluent will depend on the polarity of your compound and the stationary phase. A solvent in which the compound is well-soluble is a good starting point for the mobile phase.
Visualizing Solvent Polarity and Solubility
Caption: A conceptual diagram illustrating the expected solubility of the target compound in different solvent classes.
By adopting a systematic and informed approach to solvent selection and optimization, you can overcome solubility challenges and achieve successful reaction outcomes. Should you require further assistance, please do not hesitate to contact our technical support team with details of your specific experimental setup.
References
-
PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wikipedia. Spiro compound. [Link]
-
YouTube. organic chemistry review - common organic solvents. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
Sources
Technical Support Center: Scalable Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Welcome to the technical support center for the scalable synthesis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural rigidity and physicochemical properties of spirocycles, such as the 2-oxa-6-azaspiro[3.4]octane moiety, make them valuable scaffolds in medicinal chemistry for enhancing properties like solubility and metabolic stability while reducing off-target effects like hERG inhibition.[1] This guide aims to facilitate the successful and scalable production of this key building block.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the construction of the spirocyclic core, which presents unique synthetic hurdles. Challenges in spirocycle synthesis often include controlling stereochemistry and managing the steric hindrance at the quaternary spirocenter.[1][2] Achieving a scalable and robust process requires careful optimization of reaction conditions to ensure high yield and purity.
Below is a generalized reaction pathway illustrating a common synthetic strategy.
Sources
Technical Support Center: Selective Tert-Butoxycarbonyl (Boc) Deprotection in the Presence of a Spirocycle
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms without compromising the integrity of a spirocyclic moiety within the same molecule. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my spirocycle degrading or rearranging during Boc deprotection with standard methods like TFA or HCl?
A: Spirocycles, particularly those containing strained rings or acid-labile functional groups such as spiroketals, can be sensitive to the strongly acidic conditions typically used for Boc removal.[1] The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[2][3] However, the acidic environment required for this can also protonate and activate susceptible functionalities within the spirocycle, leading to undesired side reactions like ring-opening, rearrangements, or cleavage of the spirocyclic system itself. For instance, acid-catalyzed rearrangements of spiro[4][5]decenones and spiro cyclopropyl ketones have been reported.
Q2: What are the first signs of spirocycle instability during a deprotection reaction?
A: The most common indicators of spirocycle degradation are the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate, or the emergence of new peaks in your LC-MS analysis with masses that do not correspond to the desired product or starting material. You might observe a complex mixture of products, making purification challenging and significantly lowering the yield of your target compound.
Q3: Are all spirocycles sensitive to acidic conditions?
A: Not necessarily. The stability of a spirocycle is highly dependent on its specific structure. Spirocycles composed of robust carbocyclic rings are generally more stable than those containing heteroatoms, strained ring systems (e.g., cyclopropyl, oxetane), or acid-labile moieties like ketals. It is crucial to assess the structure of your particular spirocycle to anticipate its potential sensitivity to acid.
Q4: What is "orthogonal protection" and how can it help?
A: Orthogonal protection is a synthetic strategy that employs multiple protecting groups in a single molecule, where each group can be removed under distinct chemical conditions without affecting the others.[6][7] If you anticipate that your spirocycle will be sensitive to the acidic conditions required for Boc removal, you might consider an orthogonal protecting group strategy from the outset of your synthesis. For example, using a base-labile Fmoc group or a hydrogenolysis-labile Cbz group for the amine, instead of a Boc group, would allow for deprotection under non-acidic conditions, thereby preserving the spirocycle.[2]
Troubleshooting Guide: Navigating Spirocycle-Sensitive Boc Deprotection
When standard acidic deprotection methods fail, a systematic approach to troubleshooting is essential. This guide provides a tiered strategy, starting with milder acidic conditions and progressing to non-acidic alternatives.
Tier 1: Milder Acidic and Lewis Acid Conditions
If your spirocycle shows moderate sensitivity to strong acids, transitioning to milder acidic reagents or Lewis acids can be an effective solution. These methods can often provide the necessary acidity to cleave the Boc group while minimizing damage to the spirocycle.
| Method/Reagent | Typical Conditions & Solvents | Advantages | Potential Issues & Considerations |
| 4M HCl in 1,4-Dioxane | 0°C to Room Temp, 1,4-Dioxane | Generally milder than TFA. The reaction progress can be easily monitored.[5][8] | Still a strong acid; may not be suitable for highly acid-sensitive spirocycles. Dioxane is a peroxide-forming solvent. |
| p-Toluenesulfonic Acid (PTSA) | Catalytic to stoichiometric amounts, various solvents (e.g., CH2Cl2, MeOH) | A solid, making it easier to handle than gaseous HCl. Can be effective for some substrates.[1] | Can still be too harsh for very delicate spirocycles. |
| Zinc Bromide (ZnBr2) | CH2Cl2, Room Temp | A mild Lewis acid that can be effective for selective deprotection.[3][9] | May require longer reaction times. Not universally effective for all substrates. |
| Iron(III) Chloride (FeCl3) | Catalytic amounts, CH2Cl2, Room Temp | A very mild and practical Lewis acid catalyst. The process is often clean, simplifying purification.[10] | Substrate scope may be limited. |
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, carefully quench the reaction with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Tier 2: Non-Acidic and Neutral Deprotection Methods
For highly acid-sensitive spirocycles, avoiding acidic conditions altogether is the most prudent approach. Several non-acidic methods have been developed for Boc deprotection.
| Method/Reagent | Typical Conditions & Solvents | Advantages | Potential Issues & Considerations |
| Oxalyl Chloride in Methanol | Room Temp, Methanol | A very mild and highly selective method, tolerant of many functional groups.[4][11] | The mechanism is complex and may not be suitable for all substrates. Oxalyl chloride is toxic and moisture-sensitive. |
| Thermal Deprotection (Boiling Water) | Refluxing Water | An environmentally friendly, neutral pH method.[12] | Requires the substrate to be stable at high temperatures and have some water solubility or be amenable to biphasic conditions. |
| Catalytic Hydrogenation | H2, Pd/C, various solvents | Can be very mild and selective. | Not suitable if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present in the molecule.[13] |
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol at room temperature.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting product is typically the hydrochloride salt of the deprotected amine.
Decision Workflow for Selecting a Boc Deprotection Strategy
To assist in choosing the most appropriate deprotection method for your spirocycle-containing molecule, the following decision tree can be used.
Caption: Decision workflow for selecting a Boc deprotection method.
Conclusion
The selective deprotection of a Boc group in the presence of a spirocycle requires careful consideration of the spirocycle's stability. While standard strong acid methods are often efficient for Boc removal, they pose a significant risk to acid-labile spirocyclic systems. By employing a systematic troubleshooting approach that explores milder acidic, Lewis acidic, and non-acidic deprotection conditions, researchers can successfully achieve the desired transformation while preserving the integrity of their complex molecules. When in doubt, especially with precious intermediates, small-scale pilot reactions are always recommended to determine the optimal conditions for your specific substrate.
References
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- PubMed. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. PubMed.
- Semantic Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry.
- LinkedIn. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of....
- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- PubMed. (2000). Observation of a stable carbocation in a consecutive criegee rearrangement with trifluoroperacetic acid. PubMed.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- National Institutes of Health. (2018). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- ElectronicsAndBooks. (n.d.). Trifluoroacetic Acid-Promoted Synthesis of 3-Hydroxy, 3-Amino and Spirooxindoles from r-Keto-N-Anilides. ElectronicsAndBooks.
- SciSpace. (2002). A Mild and Selective Method for the N-Boc Deprotection. SciSpace.
- ResearchGate. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- ResearchGate. (n.d.). Synthesis of very strained spiro[2.3]hexanes. TFA=trifluoroacetic acid.
- PubMed. (2010).
- RSC Publishing. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- RSC Publishing. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry.
- PubMed. (2015).
- ResearchGate. (n.d.). Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- RSC Publishing. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. RSC Publishing.
- PubMed. (2021). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. PubMed.
- RSC Publishing. (n.d.). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. RSC Publishing.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- RSC Publishing. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Incorporation of 2-Oxa-6-azaspiro[3.4]octane Scaffolds: A Comparative Guide to Enhancing Drug-like Properties
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Historically, drug discovery has been dominated by relatively flat, aromatic molecules. However, the limitations of such "flatland" chemistry, including off-target effects and poor metabolic stability, have spurred a shift towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their rigid, well-defined three-dimensional structures can impart significant advantages, including improved target engagement and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
This guide provides a technical comparison of the biological and pharmacological impact of incorporating the tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate scaffold and its derivatives into bioactive molecules. We will objectively compare the performance of these spirocyclic compounds with their more traditional, non-spirocyclic alternatives, supported by experimental data from peer-reviewed studies. The focus will be on the causal relationship between this specific structural modification and the resulting changes in biological activity and drug-like properties.
Core Thesis: The 2-Oxa-6-azaspiroalkane Motif as a Bioisosteric Replacement for Morpholine
A key application of the 2-oxa-6-azaspiro[3.4]octane and the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold is as a bioisosteric replacement for the ubiquitous morpholine ring. While morpholine is a common feature in many drug candidates, it can be susceptible to metabolic degradation and may contribute to undesirable lipophilicity. The strategic replacement with a spirocyclic analogue aims to mitigate these liabilities while retaining or enhancing the desired biological activity. The spirocyclic structure offers a more rigid conformation, which can lead to a more defined orientation of substituents and potentially stronger interactions with the biological target.[2]
The following sections will delve into a specific case study to illustrate these principles, presenting comparative data and the experimental methodologies used to generate them.
Comparative Analysis: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
A compelling example of the benefits of this spirocyclic scaffold is found in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G protein-coupled receptor implicated in the regulation of appetite and energy balance, making it a target for anti-obesity therapies.[3][4] In a lead optimization program, researchers at AstraZeneca systematically evaluated the replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane group.[2]
Data Presentation: Head-to-Head Comparison
The following table summarizes the key experimental data comparing the morpholine-containing compound 6a with its spirocyclic analogue 6b (AZD1979).[2]
| Parameter | Compound 6a (Morpholine) | Compound 6b (2-Oxa-6-azaspiro[3.3]heptane) | Rationale for Measurement |
| logD7.4 | 2.8 | 1.6 | Measures lipophilicity at physiological pH. Lower values are often desirable to reduce off-target effects and improve metabolic properties. |
| pKa | 6.7 | 8.2 | Indicates the basicity of the molecule. This property influences solubility, permeability, and potential for lysosomal trapping. |
| hERG Inhibition (pIC50) | <5 | <5 | Assesses the risk of cardiac toxicity by measuring inhibition of the hERG potassium channel. A pIC50 < 5 is generally considered a low risk. |
| Permeability (10-6 cm/s) | 48 | 43 | Measures the ability of the compound to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets. |
| Human Liver Microsome (HLM) Stability (Clint, µL/min/mg) | 72 | 13 | Quantifies the rate of metabolism by liver enzymes. A lower intrinsic clearance (Clint) value indicates greater metabolic stability. |
| Rat Hepatocyte Stability (Clint, µL/min/106 cells) | 61 | 11 | Complements HLM data by using whole liver cells, providing a more complete picture of metabolic stability. |
Interpretation of Results
The data clearly demonstrates the profound and beneficial impact of the morpholine-to-azaspiroheptane substitution:
-
Reduced Lipophilicity: Compound 6b exhibits a significantly lower logD7.4 (a greater than 10-fold reduction in lipophilicity), a highly desirable outcome in drug optimization that can lead to an improved overall safety profile.[2]
-
Increased Basicity: The pKa of the spirocyclic compound is notably higher. This can be attributed to the altered geometry, which moves the oxygen atom further from the basic nitrogen, reducing its electron-withdrawing inductive effect.[2]
-
Dramatically Improved Metabolic Stability: The most striking result is the substantial decrease in intrinsic clearance in both human liver microsomes and rat hepatocytes for 6b . This indicates a much slower rate of metabolism, which is a major advantage for achieving sustained therapeutic concentrations in vivo.[2]
-
Maintained Permeability and Low hERG Risk: Importantly, these improvements were achieved without compromising permeability or introducing a risk of hERG-related cardiotoxicity.[2]
This head-to-head comparison provides strong evidence for the utility of the 2-oxa-6-azaspiroalkane scaffold in overcoming common drug development hurdles.
Supporting Evidence: Application in SHP2 Inhibitor Development
The strategic use of similar oxa-azaspiro scaffolds has also been reported in the development of allosteric inhibitors for Src homology-2 domain-containing phosphatase 2 (SHP2). SHP2 is a key signaling node in the MAPK pathway, which is often dysregulated in cancer.[5][6] Medicinal chemistry efforts have utilized 2-oxa-8-azaspiro[4.5]decane and related motifs to enhance properties like cell permeability and potency. For instance, the potent SHP2 inhibitor IACS-15414 incorporates a (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety, highlighting the value of this scaffold in achieving desirable pharmacological profiles in oncology drug discovery.[7]
Signaling Pathway and Experimental Workflow Visualization
To provide further context, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for compound evaluation.
MCHr1 Signaling Pathway
Caption: Simplified MCHr1 signaling pathway.
General Workflow for Compound Evaluation
Caption: High-level workflow for preclinical drug discovery.
Experimental Protocols
The following are representative, detailed protocols for the key experiments discussed in this guide. These protocols are based on standard methodologies in the field.
Liver Microsomal Metabolic Stability Assay
-
Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).[8]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
-
Ice-cold acetonitrile with an internal standard for quenching and analysis.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
-
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.[8]
-
Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[9] Keep on ice.
-
In a 96-well plate, add the microsomal solution to wells. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[8][9]
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
SHP2 Phosphatase Activity Assay (Fluorescence-based)
-
Objective: To measure the enzymatic activity of SHP2 and the potency of an inhibitor.
-
Materials:
-
Recombinant full-length wild-type SHP2 protein.[6]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[2]
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation.[10]
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6]
-
Test inhibitor (e.g., IACS-15414) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence microplate reader (Ex/Em ~360/460 nm).
-
-
Procedure:
-
Prepare a solution of SHP2 enzyme in assay buffer and activate it by pre-incubating with the IRS-1 peptide for 20-30 minutes at room temperature.[2][10]
-
To the wells of a 384-well plate, add 5 µL of the serially diluted test inhibitor or DMSO (vehicle control).
-
Add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[6]
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and begin kinetic readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
hERG Manual Patch Clamp Assay
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Materials:
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.[13]
-
Intracellular solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2.[13]
-
Patch clamp rig (amplifier, micromanipulator, perfusion system).
-
Test compound at various concentrations.
-
Procedure:
-
Culture hERG-expressing HEK293 cells to an appropriate confluency.
-
Establish a whole-cell patch clamp configuration on a single, isolated cell.
-
Record baseline hERG currents using a specific voltage protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV to open the channels, and then repolarizing to measure the characteristic tail current.[14]
-
After a stable baseline is established, perfuse the cell with the extracellular solution containing the lowest concentration of the test compound for several minutes until a steady-state effect is observed.
-
Repeat the perfusion with sequentially increasing concentrations of the test compound.
-
After the highest concentration, perform a washout with the control extracellular solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion and Future Outlook
The strategic replacement of common saturated heterocycles like morpholine with spirocyclic scaffolds such as 2-oxa-6-azaspiro[3.4]octane represents a valuable tactic in modern drug discovery. As demonstrated through the MCHr1 antagonist case study, this approach can lead to dramatic improvements in key drug-like properties, particularly metabolic stability and lipophilicity, without compromising target potency or introducing new safety liabilities. The inherent three-dimensionality and conformational rigidity of these scaffolds provide a robust platform for optimizing molecular architecture to overcome common challenges in lead optimization. As synthetic methodologies for these building blocks become more accessible, the application of oxa-azaspirocycles is expected to grow, enabling the development of safer and more effective medicines.
References
-
Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][5][6][15] triazin-4. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters. [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2019). Journal of Biological Chemistry. [Link]
-
Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. (2012). Current Protocols in Pharmacology. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. [Link]
-
Shp2 Activity Assay. (n.d.). Bio-protocol. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. (n.d.). Sophion Bioscience. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]
-
Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. (2021). International Journal of Molecular Sciences. [Link]
-
Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. (2016). Journal of Medicinal Chemistry. [Link]
-
Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][5][6][15] triazin-4(3H)-one. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. (2016). Journal of Medicinal Chemistry. [Link]
-
Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein. (2022). Frontiers in Endocrinology. [Link]
-
Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (2021). Angewandte Chemie. [Link]
-
Predicting Novel MCHR1 Antagonists. (2023). CACHE Challenges. [Link]
-
Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. (2021). Journal of Medicinal Chemistry. [Link]
-
Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. (2007). Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. mercell.com [mercell.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. porsolt.com [porsolt.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. sophion.com [sophion.com]
- 14. fda.gov [fda.gov]
- 15. benchchem.com [benchchem.com]
The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective. The "escape from flatland" has driven the exploration of scaffolds that can more effectively probe the intricate topographies of biological targets.[1] Among these, spirocyclic systems have emerged as particularly promising motifs, prized for their inherent rigidity, conformational definition, and ability to project substituents into distinct vectors of chemical space.[2] This guide provides a detailed comparative analysis of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a versatile building block, with other key spirocyclic scaffolds, offering insights into their synthesis, physicochemical properties, and applications in drug discovery.
Introduction to Spirocyclic Scaffolds in Drug Design
Spirocycles, characterized by two rings sharing a single atom, offer a compelling architectural solution to the limitations of traditional flat, aromatic structures. The quaternary spirocenter endows these molecules with a distinct three-dimensional geometry, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3] The rigid nature of many spirocyclic systems can also reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity. This guide will focus on a comparative evaluation of three key building blocks, each offering unique structural and functional features:
-
This compound: The subject of our primary focus, featuring an oxetane and a pyrrolidine ring.
-
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A comparator with two azetidine rings, offering different hydrogen bonding capabilities and basicity.
-
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate: A carbocyclic analogue that allows for the assessment of the impact of heteroatom substitution.
Physicochemical Properties: A Comparative Overview
A key tenet of modern drug design is the meticulous optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of spirocyclic scaffolds can significantly influence these parameters.
| Property | This compound | Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate |
| Molecular Weight ( g/mol ) | 213.27 | 212.29 | 211.29 |
| Calculated LogP (XLogP3) | 0.8 | 0.7 | 1.1 |
| Topological Polar Surface Area (TPSA) (Ų) | 38.3 | 35.5 | 29.5 |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Fraction of sp³ Carbons (Fsp³) | 0.91 | 0.89 | 1.00 |
Note: The LogP and TPSA values are calculated predictions and should be considered as estimates. Experimental values may vary.
The data in the table highlights the subtle yet significant differences between these scaffolds. The introduction of an oxygen atom in the 2-oxa-6-azaspiro[3.4]octane scaffold slightly increases the TPSA compared to the diaza and carbocyclic analogues, which could translate to increased aqueous solubility. The high Fsp³ character across all three scaffolds is a testament to their three-dimensional nature, a desirable trait for modern drug candidates.[1]
Synthesis of Spirocyclic Scaffolds: A Mechanistic Perspective
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. The following sections detail representative synthetic approaches to the title compound and its comparators, emphasizing the chemical logic behind the chosen routes.
Synthesis of this compound
A common strategy for the synthesis of 2-oxa-6-azaspiro[3.4]octanes involves the construction of the two rings in a sequential manner. A plausible synthetic route is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Step 1: Allylation. To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., THF/H₂O), add activated zinc powder followed by the dropwise addition of allyl bromide. The reaction is stirred at room temperature until completion. The rationale for using a Barbier-type reaction is the mild conditions and good functional group tolerance.
-
Step 2: Bromination. The resulting 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled. A solution of bromine in the same solvent is added dropwise, leading to the formation of the dibrominated intermediate.
-
Step 3: Intramolecular Cyclization. The crude dibrominated product is treated with a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base facilitates an intramolecular Williamson ether synthesis, where the hydroxyl group displaces one of the bromides to form the oxetane ring, yielding the final spirocyclic product.[4]
Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
The synthesis of 2,6-diazaspiro[3.3]heptanes often involves the formation of the two azetidine rings from a central precursor.
Caption: Synthetic workflow for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Experimental Protocol:
-
Step 1: Deprotection. A solution of a suitable precursor, such as dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate, in an appropriate solvent like methanol is subjected to catalytic hydrogenation using palladium on carbon as the catalyst. This step efficiently removes the benzyl protecting groups.
-
Step 2: Monoprotection. The resulting free diamine is then selectively monoprotected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The stoichiometry of the reagents is carefully controlled to favor the formation of the mono-Boc protected product.[5]
Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate
The synthesis of this carbocyclic analogue can be achieved through various routes, often involving the construction of one ring onto a pre-existing cyclobutane or azetidine.
Caption: Synthetic workflow for Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate.
Experimental Protocol:
-
Step 1: Reduction. The commercially available or synthesized tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a protic solvent such as methanol.
-
Step 2: Oxidation. The secondary alcohol is then oxidized to the carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent or a two-step procedure involving a Swern or Dess-Martin oxidation followed by a Pinnick oxidation. The choice of oxidant depends on the desired scale and functional group tolerance.
Biological Significance and Applications in Drug Discovery
The true value of a chemical scaffold lies in its ability to impart desirable biological activity. Spirocyclic systems, including the ones discussed here, have found applications in a wide range of therapeutic areas.
-
This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting various diseases. The oxetane moiety can act as a polar, non-basic replacement for a carbonyl group, potentially improving metabolic stability and solubility.
-
2,6-Diazaspiro[3.3]heptanes have been explored as bioisosteres for piperazines, a common motif in many approved drugs.[5] The rigid diazaspiro[3.3]heptane core can lock the relative orientation of substituents, leading to improved selectivity for the target protein. For instance, replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane has been shown to modulate the activity of σ2 receptor ligands.[6]
-
2-Azaspiro[3.3]heptanes are increasingly recognized as valuable piperidine bioisosteres.[7] The spirocyclic core can offer improved metabolic stability compared to the more flexible piperidine ring.[8] These scaffolds have been incorporated into molecules with a variety of biological activities, including as antagonists for chemokine receptors.[9]
Conclusion
The comparative analysis of this compound with its diaza and carbocyclic spiro[3.3]heptane counterparts underscores the nuanced yet impactful role that scaffold selection plays in modern drug discovery. Each of these building blocks offers a unique combination of three-dimensional structure, physicochemical properties, and synthetic accessibility. While the 2-oxa-6-azaspiro[3.4]octane scaffold provides a valuable tool for introducing polarity and a defined exit vector, the diaza- and aza-spiro[3.3]heptanes offer compelling alternatives for modulating basicity and serving as rigid bioisosteres for common heterocyclic motifs. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the judicious application of these and other spirocyclic scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
References
- Burkhard, J. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
-
Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. (n.d.). Retrieved from [Link]
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1425-1431.
- Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115.
-
ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115.
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
- ChemBK. (2024, April 9). tert-butyl 2-azaspiro[3.3... Retrieved from https://www.chembk.
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]
- Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4837.
-
Expert Opinion on Drug Discovery. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
- Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1549-1553.
-
Chemdad. (n.d.). 2-oxa-6-azaspiro[9][10]octane-6-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Basic & Clinical Pharmacology & Toxicology. (2014). A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. Retrieved from [Link]
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
Pharmaceuticals. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
Sources
- 1. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis and Separation of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate Isomers
In the landscape of modern drug discovery, the demand for novel molecular scaffolds with three-dimensional complexity is insatiable. Spirocyclic systems, particularly those incorporating small, strained rings like oxetanes and azetidines, have emerged as privileged motifs.[1] The rigid, defined exit vectors from the spirocyclic core allow for precise orientation of substituents in biological space, often leading to improved potency, selectivity, and pharmacokinetic properties. Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a scaffold combining an oxetane and a protected azetidine ring, represents a valuable building block for accessing novel chemical space. However, the control of its stereochemistry is paramount, as enantiomers can exhibit vastly different biological activities.
This guide provides a comparative analysis of prospective enantioselective synthetic strategies and chiral separation methods for the isomers of this compound. We will delve into the mechanistic rationale behind proposed synthetic routes and offer practical, data-driven insights into chromatographic resolution, empowering researchers to select the optimal approach for their drug discovery programs.
Part 1: Enantioselective Synthesis Strategies
The asymmetric synthesis of the 2-oxa-6-azaspiro[3.4]octane core can be approached through several strategic disconnections. The most logical approaches involve the enantioselective formation of either the azetidine or the oxetane ring, or a kinetic resolution of a racemic mixture. Here, we compare two primary catalytic strategies: organocatalytic [2+2] cycloaddition for the azetidine ring formation and a substrate-controlled diastereoselective approach followed by resolution.
Strategy A: Organocatalytic Asymmetric [2+2] Cycloaddition
Organocatalysis has revolutionized asymmetric synthesis, offering a powerful alternative to metal-based catalysts.[2] For the construction of the spiro-azetidine portion of our target molecule, a formal [2+2] cycloaddition between a suitable ketimine precursor and an allenoate, catalyzed by a chiral organocatalyst, presents a promising and direct route.[2]
Mechanistic Rationale:
The proposed pathway, inspired by reported syntheses of spirooxindole-based azetidines, would involve the reaction of a 3-methyleneoxetane with an N-protected imine derived from a glyoxylate. A bifunctional cinchona alkaloid-based catalyst, such as a β-isocupreidine derivative, can activate both reaction partners.[2] The tertiary amine of the catalyst would deprotonate the allenoate, forming a chiral enolate, while the hydroxyl group could hydrogen-bond to the ketimine, orienting it for a stereoselective Michael addition. Subsequent intramolecular cyclization would then furnish the desired spiro-azetidine ring with high enantiomeric excess.
dot
Figure 1: Proposed workflow for the organocatalytic enantioselective synthesis of the spiro-azetidine-oxetane core.
Comparative Advantages and Disadvantages:
| Feature | Organocatalytic [2+2] Cycloaddition |
| Stereocontrol | Potentially high enantioselectivity (up to 99% ee reported for analogous systems).[2] |
| Atom Economy | High, as it is an addition reaction. |
| Scalability | Generally good, but catalyst loading and cost can be a factor. |
| Substrate Scope | May require optimization for the specific 3-methyleneoxetane substrate. |
| Development Effort | Requires screening of catalysts and reaction conditions. |
Strategy B: Diastereoselective Synthesis and Chromatographic Resolution
An alternative, often more traditional, approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers using chiral chromatography. This strategy relies on robust and well-established chemical transformations. A plausible racemic synthesis could involve the [2+2] cycloaddition of an appropriate alkene with an isocyanate to form a β-lactam, followed by reduction and cyclization, or a Paterno-Büchi reaction to form the oxetane ring first.[3]
Workflow for Racemic Synthesis and Resolution:
-
Racemic Synthesis: A multi-step synthesis to construct the racemic this compound.
-
Chiral Separation: Resolution of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
dot
Figure 2: Workflow for the preparation of enantiomers via racemic synthesis followed by chiral separation.
Comparative Advantages and Disadvantages:
| Feature | Racemic Synthesis and Resolution |
| Stereocontrol | Yields both enantiomers with high enantiomeric purity after separation. |
| Atom Economy | Lower, as 50% of the material is the "unwanted" enantiomer in the context of a single target. |
| Scalability | Racemic synthesis is often highly scalable. Preparative chiral chromatography can be resource-intensive. |
| Substrate Scope | Generally broader, as the racemic synthesis may be more forgiving. |
| Development Effort | Method development for chiral separation is required, but the synthesis is often more straightforward. |
Part 2: Chiral Separation Techniques
For the resolution of the racemic this compound, both chiral HPLC and SFC are powerful techniques. The choice between them often depends on throughput requirements, solvent consumption, and the specific nature of the compound.[4]
Comparison of Chiral HPLC and SFC
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane/isopropanol, acetonitrile/methanol).[5] | Supercritical CO2 with a co-solvent (e.g., methanol, ethanol).[4] |
| Speed | Generally slower separation times. | Typically faster due to lower viscosity and higher diffusivity of the mobile phase.[6] |
| Solvent Consumption | Higher, leading to greater cost and environmental impact. | Significantly lower organic solvent consumption. |
| Resolution | Excellent resolution can be achieved with a wide range of available chiral stationary phases.[7] | Often provides superior resolution and efficiency. |
| Sample Recovery | Straightforward evaporation of the mobile phase. | Rapid evaporation of CO2 simplifies sample workup. |
| Instrumentation | Widely available standard equipment. | Requires specialized SFC instrumentation. |
Recommended Chiral Stationary Phases (CSPs):
Given the presence of a carbamate and a tertiary amine in the spirocyclic core, polysaccharide-based CSPs are highly recommended for the chiral separation of this compound enantiomers. These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][8]
-
Cellulose-based CSPs: (e.g., Chiralcel® OD, OJ, OZ)
-
Amylose-based CSPs: (e.g., Chiralpak® AD, AS, IA, IB, IC)[9]
The addition of a small amount of an acidic or basic additive to the mobile phase is often crucial for achieving good peak shape and resolution for amine-containing compounds.[5][10] For this molecule, a basic additive like diethylamine (DEA) or ethylenediamine (EDA) would likely be beneficial.
Part 3: Experimental Protocols
Proposed Enantioselective Synthesis via Organocatalysis (Illustrative Protocol)
This protocol is a proposed adaptation based on known organocatalytic [2+2] cycloadditions.[2]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the β-isocupreidine catalyst (10 mol%) in anhydrous toluene (2.0 mL).
-
Reaction Setup: To the catalyst solution, add the N-Boc-imine of ethyl glyoxylate (0.2 mmol, 1.0 equiv.).
-
Substrate Addition: Add 3-methyleneoxetane (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantioenriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Chiral HPLC Separation Protocol (Illustrative)
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic System:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Record the chromatogram and determine the retention times and peak areas for each enantiomer to calculate the enantiomeric ratio.
Conclusion
The enantioselective synthesis and separation of this compound isomers are critical for their application in drug discovery. While direct catalytic asymmetric synthesis offers an elegant and atom-economical approach to a single enantiomer, the development effort can be significant. In contrast, the combination of a robust racemic synthesis followed by chiral chromatographic resolution provides a reliable and often faster route to obtaining both enantiomers in high purity, albeit with a lower theoretical yield for a single isomer.
For chiral separation, both HPLC and SFC are viable options, with SFC offering advantages in terms of speed and reduced solvent consumption. The use of polysaccharide-based chiral stationary phases is highly recommended for this class of compounds. The choice between these strategies will ultimately depend on the specific project goals, available resources, and the desired scale of production.
References
-
Feng, Z., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Raimondi, W., et al. (2017). Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines. Molecules. [Link]
- Bull, J. A., et al. (2016). Spirocyclic Oxetanes: Synthesis and Properties.
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Oxetanes: A New Motif in Medicinal Chemistry. Science.
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
- Marini, F., et al. (2019). Synthesis of Spirooxindole Oxetanes Through a Domino Reaction of 3-Hydroxyoxindoles and Phenyl Vinyl Selenone. European Journal of Organic Chemistry.
-
Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. BenchChem.
- TCI Chemicals. (n.d.). tert-Butyl 6-Oxo-2-azaspiro[3.
- PubChem. (n.d.). tert-butyl 2-oxa-6-azaspiro[3.
-
ACS Publications. (2023). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
- Wikipedia. (n.d.). Chiral Lewis acid. Wikipedia.
- NIH. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions.
- Pharmanotes. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharmanotes.
- BenchChem. (2025).
- ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and...
- ACS Publications. (2023). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
-
PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]
- ResearchGate. (2011). Design and Synthesis of Chiral Spiro Ligands.
- NIH. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC.
-
MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
- BOC Sciences. (n.d.).
- YAKHAK HOEJI. (2021).
Sources
- 1. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 2. Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columnex.com [columnex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of Compounds Containing the 2-Oxa-6-azaspiro[3.4]octane Scaffold
Introduction: Beyond Flatland in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a constant endeavor. For decades, drug discovery was largely dominated by "flat," aromatic, sp2-hybridized carbon-rich structures. However, the limitations of this chemical space, including metabolic liabilities and off-target effects, have become increasingly apparent.[1] The strategic shift towards three-dimensional (3D) scaffolds, a concept often termed "escaping from flatland," has been shown to improve clinical success rates.[2][3]
Spirocyclic systems, wherein two rings are fused at a single quaternary carbon atom, are at the forefront of this 3D revolution.[2] Their rigid, well-defined exit vectors offer a unique way to orient substituents in three-dimensional space, enhancing target selectivity and potency.[4] Furthermore, the introduction of spirocyclic scaffolds often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical outcomes.[2] This guide focuses on a particularly promising scaffold: the 2-oxa-6-azaspiro[3.4]octane system. We will provide an in-depth comparison of its in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by experimental data and protocols, to equip researchers with the insights needed to leverage this scaffold in their drug discovery programs.
The ADME Journey: A Conceptual Overview
A drug candidate's success is critically dependent on its pharmacokinetic profile. The ADME process governs a drug's concentration and persistence in the body, ultimately determining its efficacy and safety. Integrating ADME studies early in the discovery process is a strategic imperative to mitigate the risk of late-stage failures.[5]
Caption: The ADME process, from administration to elimination.
In Vitro ADME Profile: A Scaffold-Centric Analysis
In vitro assays are the workhorse of early drug discovery, providing rapid, cost-effective methods to assess the ADME liabilities of new chemical entities.[5][6] Here, we dissect the performance of the 2-oxa-6-azaspiro[3.4]octane scaffold in key in vitro assays compared to more traditional, non-spirocyclic alternatives like morpholine or piperidine.
Physicochemical Properties: Solubility and Lipophilicity
A compound's fundamental physicochemical properties are the bedrock of its ADME profile. Lipophilicity, often measured as the distribution coefficient (LogD), is a critical parameter that influences solubility, permeability, and metabolism.[7] A key advantage of azaspirocycles is their ability to modulate these properties favorably.
The replacement of a traditional morpholine or piperidine with a 2-oxa-6-azaspirocycle can significantly lower lipophilicity.[2] This is attributed to the scaffold's compact, globular shape and the introduction of a polar oxygen atom, which can improve aqueous solubility—a crucial factor for oral drug delivery.
Table 1: Comparative Physicochemical Properties
| Moiety | Representative Structure | Typical LogD (pH 7.4) | Aqueous Solubility | Rationale for Change |
| Morpholine | C1COCCN1 | Baseline | Moderate | Standard heterocyclic amine. |
| 2-Oxa-6-azaspiro[3.3]heptane* | C1OCC2(CN2)C1 | ΔLogD ≈ -1.2 [8] | Improved | Increased polarity and 3D shape reduces lipophilic surface area.[2] |
| 2-Oxa-6-azaspiro[3.4]octane | C1COCC2(CN2)C1C | Expected Decrease | Expected Improvement | The larger ring may slightly increase lipophilicity vs. the [3.3] system, but the overall 3D and polar nature should still offer an advantage over acyclic or simple monocyclic amines. |
*Note: Data for the closely related 2-oxa-6-azaspiro[3.3]heptane is used as a well-documented surrogate to illustrate the general principle.
Metabolic Stability
Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major cause of poor oral bioavailability and short half-life.[1] The inherent rigidity and substitution pattern of spirocycles can sterically shield potential sites of metabolism, leading to enhanced metabolic stability.[4][9]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Type | Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t½, min) | Interpretation |
| Acyclic Amine Analog | High (>100) | < 10 | Metabolically Labile |
| Morpholine Analog | Moderate (30-100) | 10 - 45 | Moderate Stability |
| 2-Oxa-6-azaspiro[3.4]octane Analog | Low (< 30) | > 45 | Metabolically Stable |
Data presented is representative. Actual values are compound-specific.
This protocol provides a framework for assessing the metabolic stability of a test compound.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). This stops the enzymatic reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line determines the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs).[10] Therefore, it is crucial to assess a compound's potential to inhibit major CYP isoforms. The 2-oxa-6-azaspiro[3.4]octane scaffold itself is not typically associated with potent CYP inhibition; the overall inhibition profile is dictated by the substituents attached to the core. However, its favorable physicochemical properties (lower lipophilicity) can reduce non-specific binding to these enzymes.
Table 3: Representative CYP Inhibition Profile (IC50, µM)
| CYP Isoform | Probe Substrate | Inhibitor Control | Test Compound IC50 (µM) | Risk Assessment |
| CYP1A2 | Phenacetin | Furafylline | > 50 | Low Risk |
| CYP2C9 | Diclofenac | Sulfaphenazole | > 50 | Low Risk |
| CYP2C19 | S-Mephenytoin | Ticlopidine | > 50 | Low Risk |
| CYP2D6 | Dextromethorphan | Quinidine | > 25 | Low Risk |
| CYP3A4 | Midazolam | Ketoconazole | > 10 | Low Risk |
IC50 values >10 µM are generally considered to indicate a low risk of clinically relevant DDIs.
This protocol uses a cocktail of probe substrates to efficiently screen for inhibition across multiple CYP isoforms.[11]
-
Reagents:
-
Pooled HLM, phosphate buffer (pH 7.4), NADPH regenerating system.
-
A "cocktail" solution of specific probe substrates for each CYP isoform (e.g., phenacetin for 1A2, diclofenac for 2C9, etc.) at concentrations near their Km values.[11]
-
Test compound at various concentrations (e.g., 0.1 to 100 µM).
-
-
Incubation:
-
Combine HLM, buffer, and the test compound (or vehicle control).
-
Pre-warm to 37°C.
-
Initiate the reaction by adding a mixture of the substrate cocktail and the NADPH system.
-
Incubate for a short, fixed time (e.g., 10-15 minutes).
-
-
Quenching & Analysis:
-
Stop the reaction with ice-cold acetonitrile containing internal standards for each metabolite.
-
Centrifuge to remove protein.
-
Analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite for each CYP isoform.
-
-
Data Interpretation:
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Permeability
For oral drugs, the ability to cross the intestinal epithelium is paramount.[5] The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption. While the lower lipophilicity of azaspiro-containing compounds can sometimes lead to a slight decrease in passive diffusion, this is often not detrimental and can be offset by a reduction in P-glycoprotein (P-gp) mediated efflux.[8]
Table 4: Comparative Caco-2 Permeability
| Compound Type | Apparent Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Interpretation |
| Lipophilic Analog | High (>10) | High (>3) | High permeability, but subject to efflux. |
| 2-Oxa-6-azaspiro[3.4]octane Analog | Moderate (5-10) | Low (<2) | Moderate permeability, not an efflux substrate. |
A low efflux ratio is highly desirable, as it suggests the compound will not be actively pumped out of intestinal cells, improving its absorption.
In Vivo Pharmacokinetics: From Bench to Biological System
While in vitro data is predictive, in vivo studies in preclinical species are essential to understand a compound's behavior in a whole organism.[12][13] The favorable in vitro properties conferred by the 2-oxa-6-azaspiro[3.4]octane scaffold are expected to translate into an improved in vivo pharmacokinetic (PK) profile.
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. DMPK Studies with Customized, Innovative and IDD solutions | CDMO [aurigeneservices.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. symeres.com [symeres.com]
The Spirocyclic Scaffold in Focus: A Comparative Guide to the Structure-Activity Relationship of 2-Oxa-6-azaspiro[3.4]octane Analogs in Muscarinic Receptor Targeting
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and target engagement is perpetual. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent three-dimensionality.[1] This architectural rigidity can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. The 2-oxa-6-azaspiro[3.4]octane scaffold, a bioisosteric replacement for more traditional piperidine or quinuclidine rings, represents a compelling framework for exploring new chemical space.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-oxa-6-azaspiro[3.4]octane analogs, with a primary focus on their development as agonists for muscarinic acetylcholine receptors (mAChRs), critical targets for a host of central nervous system (CNS) disorders.
The Therapeutic Target: Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[3] These receptors are integral to regulating a vast array of physiological functions, from cognitive processes and motor control in the CNS to smooth muscle contraction and glandular secretion in the periphery.[2] The high degree of similarity in the orthosteric binding site across these subtypes has historically made the development of selective ligands a formidable challenge.[3]
The M1, M3, and M5 subtypes typically couple through Gαq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium. Conversely, the M2 and M4 subtypes couple via Gαi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[3] The M1 and M4 receptors, in particular, are prominent targets for treating the cognitive and psychotic symptoms associated with Alzheimer's disease and schizophrenia.[4][5]
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Signaling cascades for Gq/11 and Gi/o coupled muscarinic receptors.
Structure-Activity Relationship (SAR) of 2-Oxa-6-azaspiro[3.4]octane Analogs as M4 Agonists
Recent patent literature highlights the potential of 2-azaspiro[3.4]octane and its oxa-analogs as potent and selective M4 receptor agonists.[6][7] The core SAR strategy involves maintaining the spirocyclic core as the basic amine component while exploring a variety of substituents at the 2-position, which are typically linked to aromatic or heteroaromatic moieties.
The causality behind this experimental choice is rooted in the established pharmacophore for muscarinic agonists. The tertiary amine of the spirocycle is crucial for the canonical interaction with a conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of all mAChRs. The variations at the other end of the molecule allow for probing interactions with less conserved residues, which is the key to achieving subtype selectivity.
Comparative Analysis of M4 Receptor Agonist Activity
The following table summarizes data for representative 2-azaspiro[3.4]octane analogs, demonstrating key SAR trends. The data is extracted from patent WO2021070090A1, which describes these compounds as M4 agonists for the treatment of neurological and psychiatric disorders.[7]
| Compound ID (Example) | Spirocyclic Core | R Group (at position 2) | M4 EC50 (nM) |
| 1-1 | 2-azaspiro[3.4]octane | 5-(Trifluoromethyl)pyridin-2-yl | 14.1 |
| 1-2 | 2-azaspiro[3.4]octane | 5-Chloropyridin-2-yl | 12.0 |
| 1-3 | 2-azaspiro[3.4]octane | 5-Cyanopyridin-2-yl | 10.9 |
| 1-20 | 2-azaspiro[3.4]octane | 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl | 1.8 |
| 1-25 | 2-azaspiro[3.4]octane | 5-Cyclopropyl-3-fluoropyridin-2-yl | 3.3 |
| 1-42 | 5-oxa-2-azaspiro[3.4]octane | 5-(Trifluoromethyl)pyridin-2-yl | 21.0 |
Key SAR Insights:
-
Aromatic Substituent: The nature and position of substituents on the pyridine ring dramatically influence potency. Small, electron-withdrawing groups like chloro (Cl), cyano (CN), and trifluoromethyl (CF3) at the 5-position of the pyridine ring are well-tolerated and lead to potent M4 agonism (Compounds 1-1, 1-2, 1-3 ).[7]
-
Fluorination: The introduction of a fluorine atom at the 3-position of the pyridine ring consistently enhances potency. For example, Compound 1-20 (EC50 = 1.8 nM) is nearly 8-fold more potent than its non-fluorinated counterpart, Compound 1-1 (EC50 = 14.1 nM).[7] This suggests a favorable interaction, possibly a hydrogen bond or a dipole-dipole interaction, in a specific sub-pocket of the M4 receptor.
-
Cyclopropyl Substitution: Replacing the trifluoromethyl group with a cyclopropyl group, while maintaining the 3-fluoro substituent (Compound 1-25 ), retains high potency (EC50 = 3.3 nM).[7] This indicates that this region of the binding pocket can accommodate small, rigid lipophilic groups.
-
Core Modification: Replacing a methylene group in the cyclopentane ring with an oxygen atom to give the 5-oxa-2-azaspiro[3.4]octane core (Compound 1-42 ) results in a slight decrease in potency compared to the parent 2-azaspiro[3.4]octane scaffold (Compound 1-1 ).[7] However, the activity remains in the low nanomolar range, validating the oxa-spirocycle as a viable bioisostere.
SAR Logical Flow Diagram
Caption: Key modifications driving SAR for 2-azaspiro[3.4]octane M4 agonists.
Key Experimental Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. The following protocols are self-validating systems for characterizing ligand activity at muscarinic receptors.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of unlabeled test compounds for a specific mAChR subtype.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing a single human mAChR subtype.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
Filtration System: Brandel cell harvester or equivalent with GF/B glass fiber filters.
-
Scintillation Counter and scintillation cocktail.
Methodology:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer containing various concentrations of the test compound.
-
25 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM).
-
25 µL of cell membranes (10-20 µg protein per well).
-
For total binding wells, add 50 µL of Assay Buffer without test compound.
-
For non-specific binding wells, add 50 µL of atropine solution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphoinositide (IP) Hydrolysis Functional Assay
This assay measures the functional consequence of M1, M3, or M5 receptor activation by quantifying the accumulation of a downstream metabolite, inositol monophosphate (IP1).
Objective: To determine the potency (EC50) and efficacy of agonist compounds at Gq-coupled mAChRs.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor.
-
Assay Kit: A commercial HTRF-based IP-One assay kit (e.g., from Cisbio).
-
Stimulation Buffer: Typically provided in the kit, containing LiCl to prevent IP1 degradation.
-
Test Compounds: Serial dilutions of the agonist.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed the cells into a 96- or 384-well white plate and culture overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of the test compound dilutions followed by 10 µL of the stimulation buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add the kit's detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) to each well and incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a full agonist like carbachol).
-
Experimental Workflow: Agonist Characterization
Caption: Workflow for characterizing novel muscarinic agonists.
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.4]octane scaffold and its analogs are proving to be a fruitful area for the discovery of novel, subtype-selective muscarinic receptor agonists. The SAR data clearly indicates that potency at the M4 receptor can be finely tuned through substitutions on the appended aromatic ring, with fluorination being a particularly effective strategy for enhancement. The spirocyclic core provides a rigid, three-dimensional anchor that serves as an excellent bioisosteric replacement for classical structures.
Future research should focus on obtaining high-resolution crystal structures of these spirocyclic analogs in complex with the M4 receptor. Such studies would validate the hypothesized binding modes and provide a structural basis for the observed SAR, enabling more rational, structure-based drug design. Furthermore, a comprehensive evaluation of selectivity across all five muscarinic subtypes, as well as assessment of pharmacokinetic and safety profiles, will be crucial for advancing these promising compounds toward clinical development.
References
- Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. 11,548,865. Washington, DC: U.S.
- Heptares Therapeutics Limited. (2021). Muscarinic agonists. Canada Patent No. 2,993,484. Canadian Intellectual Property Office.
- Heptares Therapeutics Limited. (2017). Muscarinic agonists. WIPO Patent No. WO2017021728A1.
-
Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists. WIPO Patent No. WO2021070090A1. World Intellectual Property Organization. [Link]
-
Heptares Therapeutics Limited. (2024). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS. European Patent No. EP3406609B1. European Patent Office. [Link]
-
Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). [Link]
-
Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Stepan, A. F., et al. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
-
Bakunov, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Jones, C. K., et al. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PMC - NIH. [Link]
-
Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]
-
Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
-
Bender, A. M., et al. (2022). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. Request PDF. [Link]
-
Bender, A. M., et al. (2021). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Scilit. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017021728A1 - Muscarinic agonists - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Researcher's Guide to the Spectroscopic Validation of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
This guide provides a comprehensive technical overview for the spectroscopic validation of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. Given the sparse direct literature on this specific compound, this document synthesizes information from analogous structures to present a robust framework for its synthesis, characterization, and differentiation from key isomers and byproducts. We will delve into the expected spectroscopic signatures (NMR, IR, MS) and explore the transformations that validate its structure and reactivity.
Introduction: The Significance of Spirocyclic Scaffolds
In modern drug discovery, three-dimensional molecular complexity is a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are increasingly utilized to escape the "flatland" of traditional aromatic compounds. The 2-oxa-6-azaspiro[3.4]octane core, in particular, introduces a strained oxetane ring. This motif can act as a polar surrogate for a gem-dimethyl group, improving aqueous solubility and metabolic stability while providing a unique vector for molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability during synthesis and allows for controlled deprotection in subsequent chemical steps.
Proposed Synthesis and Mechanistic Considerations
Synthetic Workflow
The proposed synthesis is a two-step process involving a nucleophilic addition followed by an intramolecular cyclization.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add allylmagnesium bromide (1.2 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol intermediate.
Causality: The choice of a Grignard reagent allows for the efficient installation of the allyl group, which contains the necessary two-carbon precursor for the oxetane ring. The Boc group is stable under these nucleophilic conditions.
Step 2: Synthesis of this compound
-
Dissolve the intermediate alcohol from Step 1 in dichloromethane (CH₂Cl₂) and cool to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the alkene.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at -78°C.
-
Allow the reaction to warm slowly to room temperature and stir overnight. The reductive workup of the ozonide forms a primary alcohol, which spontaneously undergoes intramolecular Williamson ether synthesis to form the oxetane ring.
-
Quench carefully with water and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the final product.
Causality: Ozonolysis is a classic and high-yielding method for cleaving the double bond to generate a carbonyl compound (an aldehyde in this case). The subsequent reduction with NaBH₄ directly furnishes the primary alcohol needed for the intramolecular cyclization, making this a highly efficient one-pot transformation from the allyl intermediate.
Spectroscopic Validation of the Target Compound
The unequivocal identification of this compound relies on a combination of NMR, IR, and mass spectrometry. Below are the predicted characteristic signals, which are essential for its validation.
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet, ~1.45 ppm (9H) | tert-Butyl group protons. |
| Multiplets, ~3.6-4.0 ppm (4H) | Protons on the azetidine ring (CH₂-N-CH₂). | |
| Multiplets, ~4.4-4.6 ppm (4H) | Protons on the oxetane ring (CH₂-O-CH₂), expected to be deshielded by the adjacent oxygen. | |
| ¹³C NMR | ~28.5 ppm | Methyl carbons of the tert-butyl group. |
| ~55-60 ppm | Methylene carbons of the azetidine ring. | |
| ~65-70 ppm | Spirocyclic carbon. | |
| ~75-80 ppm | Methylene carbons of the oxetane ring. | |
| ~80.0 ppm | Quaternary carbon of the tert-butyl group. | |
| ~156.0 ppm | Carbonyl carbon of the Boc group. | |
| IR (Infrared) | ~2975 cm⁻¹ | C-H stretching (aliphatic). |
| ~1690 cm⁻¹ | Strong C=O stretching of the carbamate. | |
| ~1160 cm⁻¹ | C-O-C stretching (carbamate). | |
| ~980 cm⁻¹ | Characteristic C-O-C stretching of the strained oxetane ring. | |
| MS (Mass Spec) | [M+H]⁺ = 214.14 | Calculated for C₁₁H₁₉NO₃. |
| [M-Boc+H]⁺ = 114.09 | Loss of the Boc group is a common fragmentation pathway. | |
| [M-C₄H₈+H]⁺ = 158.08 | Loss of isobutylene from the tert-butyl group. |
Comparison with Potential Isomers and Reaction Products
Objective comparison requires analyzing the distinct spectroscopic features that differentiate the target compound from plausible alternatives or derivatives.
Isomeric Comparison: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
A common alternative scaffold is the isomeric ketone, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.[2] Differentiating these two is crucial.
| Spectroscopic Feature | Target: 2-oxa-6-azaspiro[3.4]octane | Alternative: 6-oxo-2-azaspiro[3.4]octane | Key Differentiator |
| ¹H NMR | Signals at ~4.4-4.6 ppm (oxetane CH₂-O). | Absence of signals > 4.2 ppm. Presence of signals at ~2.2-2.8 ppm for CH₂ adjacent to a ketone. | The highly deshielded oxetane protons are unique to the target. |
| ¹³C NMR | Signal at ~75-80 ppm (oxetane CH₂). | Absence of oxetane carbon signal. Presence of a ketone carbonyl signal at ~210 ppm. | The ketone carbonyl signal is a definitive marker for the isomer. |
| IR Spectroscopy | Oxetane C-O stretch at ~980 cm⁻¹. Carbamate C=O at ~1690 cm⁻¹. | A second, strong C=O stretch for the ketone at ~1740 cm⁻¹. | The presence of two distinct carbonyl peaks in the IR spectrum identifies the ketone isomer. |
| Molecular Formula | C₁₁H₁₉NO₃ | C₁₂H₁₉NO₃ | The ketone isomer has an additional carbon atom. |
Validation Through Reaction Products
A. Boc Deprotection
Treating the title compound with an acid like trifluoroacetic acid (TFA) in CH₂Cl₂ will remove the Boc group, yielding the secondary amine, 2-oxa-6-azaspiro[3.4]octane, as a salt.
Caption: Boc-deprotection reaction workflow.
Spectroscopic Changes Upon Deprotection:
-
¹H NMR: The singlet at ~1.45 ppm (9H) will disappear completely. The protons adjacent to the nitrogen will shift downfield due to protonation. A broad singlet corresponding to the N-H₂⁺ proton will appear.
-
¹³C NMR: The signals for the tert-butyl group (~28.5 and ~80.0 ppm) and the carbamate carbonyl (~156.0 ppm) will vanish.
-
Mass Spec: The parent ion will shift to the mass of the deprotected amine (m/z = 114.09 for [M+H]⁺).
B. Oxetane Ring-Opening
The strained oxetane ring is susceptible to nucleophilic attack under acidic or basic conditions. For example, hydrolysis with aqueous acid would lead to a ring-opened diol product.
Spectroscopic Changes Upon Ring-Opening:
-
¹H NMR: The characteristic oxetane signals at ~4.4-4.6 ppm will be replaced by new signals corresponding to a hydroxymethyl group (-CH₂OH) and a tertiary alcohol.
-
IR: The oxetane C-O stretch at ~980 cm⁻¹ will disappear, and a broad O-H stretch will appear around 3300-3500 cm⁻¹.
-
Mass Spec: The parent ion will correspond to the hydrated product (m/z = 232.15 for [M+H]⁺).
Conclusion
The spectroscopic validation of this compound requires a multi-faceted approach. By combining a plausible synthesis, prediction of key spectroscopic signatures, and comparison with logical isomers and reaction products, researchers can confidently identify and characterize this valuable building block. The key distinguishing features are the high chemical shift of the oxetane protons in ¹H NMR, the corresponding carbon signals in ¹³C NMR, and the characteristic oxetane C-O stretch in the IR spectrum. Validation through controlled chemical transformations like Boc-deprotection provides an irrefutable confirmation of the core azaspiro[3.4]octane structure. This guide provides the necessary framework for researchers in drug development to synthesize, validate, and deploy this compound in their discovery programs.
References
- Vulcanchem. (n.d.). Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020). Google Patents.
- MedChemExpress. (n.d.). tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- BLDpharm. (n.d.). 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
-
PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the Conformational Analysis of the 2-Oxa-6-azaspiro[3.4]octane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-6-azaspiro[3.4]octane scaffold is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a pyrrolidine ring, offers a distinct advantage in the design of novel therapeutics by enabling precise spatial presentation of pharmacophoric elements.[1] Understanding the conformational preferences of this ring system is paramount for rational drug design, as the spatial arrangement of substituents can profoundly impact biological activity.
This guide provides a comparative overview of the primary experimental and computational techniques employed for the conformational analysis of the 2-oxa-6-azaspiro[3.4]octane ring system. We will delve into the principles, practical protocols, and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering insights into their synergistic application for a comprehensive structural elucidation.
The Conformational Landscape of 2-Oxa-6-azaspiro[3.4]octane
The conformational behavior of the 2-oxa-6-azaspiro[3.4]octane system is primarily dictated by the puckering of its two constituent rings. The four-membered oxetane ring is known to adopt a puckered conformation to relieve ring strain, with the degree of puckering influenced by substituents.[2][3] The five-membered pyrrolidine ring is flexible and typically exists in one of two predominant envelope (or twist) conformations, often referred to as Cγ-endo and Cγ-exo puckering.[4][5] The fusion at the spirocenter introduces additional conformational constraints, making the overall topography of the molecule dependent on the interplay between the puckering of both rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is arguably the most powerful technique for studying the conformation of molecules in solution.[6] For the 2-oxa-6-azaspiro[3.4]octane system, ¹H NMR, particularly the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, provides a wealth of information about the ring puckering and the spatial orientation of substituents.
Causality Behind Experimental Choices in NMR
The choice of specific NMR experiments is driven by the need to extract through-bond and through-space information. Vicinal coupling constants are sensitive to the dihedral angle between coupled protons, as described by the Karplus equation, and thus report on the puckering of the rings. NOE experiments, on the other hand, detect protons that are close in space (< 5 Å), providing crucial information about the relative stereochemistry and through-space proximity of different parts of the molecule.[7]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-oxa-6-azaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.
-
¹H NMR Spectrum Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹H-¹H COSY Spectrum Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish the proton-proton coupling network within the oxetane and pyrrolidine rings.
-
¹H-¹H NOESY/ROESY Spectrum Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations.[7] The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules like the parent 2-oxa-6-azaspiro[3.4]octane, NOESY is generally suitable.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the cross-peaks in the NOESY/ROESY spectrum to quantify the NOE enhancements. Measure the vicinal coupling constants from the ¹H NMR spectrum.
Data Presentation: Expected NMR Data for Conformational Elucidation
The following table presents hypothetical but realistic ¹H NMR data for a substituted 2-oxa-6-azaspiro[3.4]octane, illustrating how coupling constants and NOEs can be used to deduce its conformation.
| Proton | Chemical Shift (ppm) | Multiplicity | ³JHH (Hz) | Key NOE Correlations | Conformational Interpretation |
| H-1a | 4.80 | d | 7.5 | H-1b, H-3a | Puckered oxetane ring. |
| H-1b | 4.65 | d | 7.5 | H-1a, H-3b | |
| H-3a | 4.95 | d | 7.5 | H-3b, H-1a | |
| H-3b | 4.75 | d | 7.5 | H-3a, H-1b | |
| H-5a | 3.10 | m | - | H-5b, H-7a | Puckered pyrrolidine ring. |
| H-5b | 2.90 | m | - | H-5a, H-7b | |
| H-7a | 3.25 | m | - | H-7b, H-5a, H-8a | Cγ-exo pucker of the pyrrolidine ring. |
| H-7b | 3.05 | m | - | H-7a, H-5b, H-8b | |
| H-8a | 2.05 | m | - | H-8b, H-7a | |
| H-8b | 1.85 | m | - | H-8a, H-7b |
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule.[8] While the solid-state conformation may not always be identical to the predominant conformation in solution, it provides a crucial reference point and an excellent starting geometry for computational studies.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. The choice of crystallization conditions (solvent, temperature, etc.) is therefore critical and often requires extensive screening.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the 2-oxa-6-azaspiro[3.4]octane derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Data Presentation: Illustrative Crystallographic Data
The following table summarizes the kind of key conformational parameters that can be obtained from an X-ray crystal structure analysis of a 2-oxa-6-azaspiro[3.4]octane derivative.
| Parameter | Value | Interpretation |
| Oxetane Puckering Angle | 15.2° | The oxetane ring is significantly puckered. |
| C1-Cspiro-C3-O2 Dihedral Angle | 12.5° | Quantifies the puckering of the oxetane ring. |
| Pyrrolidine Puckering Amplitude | 35.8° | The pyrrolidine ring is significantly puckered. |
| C5-N6-C7-C8 Dihedral Angle | -28.4° | Indicates a Cγ-exo pucker of the pyrrolidine ring. |
Computational Modeling: In Silico Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT) and molecular mechanics, offers a powerful means to investigate the conformational landscape of molecules, calculate the relative energies of different conformers, and predict NMR parameters.[9][10]
Causality Behind Experimental Choices in Computational Modeling
The choice of computational method and basis set is a trade-off between accuracy and computational cost. For relatively small molecules like 2-oxa-6-azaspiro[3.4]octane, DFT methods with a reasonably large basis set (e.g., B3LYP/6-31G(d,p)) provide a good balance. For a more rigorous analysis of conformational energies, higher-level methods like coupled-cluster theory can be used as a benchmark.[11]
Experimental Protocol: DFT-Based Conformational Search and Analysis
-
Initial Structure Generation: Build the 3D structure of the 2-oxa-6-azaspiro[3.4]octane derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization and Energy Calculation: Re-optimize the geometry of each low-energy conformer using a DFT method (e.g., B3LYP/6-31G(d,p)) in the gas phase or with an implicit solvent model. Calculate the single-point energies of the optimized structures.
-
NMR Parameter Prediction: For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a suitable DFT functional and basis set.
-
Data Analysis: Compare the calculated relative energies to determine the most stable conformers. Compare the predicted NMR parameters with the experimental data to validate the computational model and assign the solution-state conformation.
Data Presentation: Comparative Conformational Energies
The following table presents a hypothetical comparison of the relative energies of two possible conformers of a substituted 2-oxa-6-azaspiro[3.4]octane, as calculated by DFT.
| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | Cγ-exo | 0.00 | 85 |
| B | Cγ-endo | 1.15 | 15 |
A Synergistic Approach to Conformational Analysis
The most robust understanding of the conformational preferences of the 2-oxa-6-azaspiro[3.4]octane ring system is achieved through the integration of all three techniques. X-ray crystallography provides a definitive solid-state structure, which serves as an excellent starting point for computational studies. DFT calculations can then explore the conformational landscape in the gas phase or in solution and predict NMR parameters. Finally, experimental NMR data provides the crucial validation of the computational model and reveals the dynamic conformational behavior in solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides essential, field-tested procedures for its safe disposal, grounded in regulatory principles and the collective experience of laboratory safety professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards associated with this class of compounds are consistently identified as follows:
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4]
These hazards necessitate that this compound be treated as a hazardous substance. All waste generated from its use must be managed through a designated hazardous chemical waste stream.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | GHS Category | Primary Analogs |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate[2], tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate[1] |
| Skin Corrosion/Irritation | Category 2 | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[3], tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[4] |
| Serious Eye Damage/Irritation | Category 2A / 1 | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[3], tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[4] |
| Specific Target Organ Toxicity | Category 3 | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[3], tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate[2] |
Pre-Disposal Protocol: Waste Segregation
Effective disposal begins with proper segregation at the point of generation. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate the strict segregation of chemical waste.[5] Your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard, will provide specific guidance.[6][7]
Diagram 1: Waste Segregation Workflow
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Based on the hazard assessment, the minimum required PPE when handling this chemical waste includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Select and Label Waste Containers
The integrity of the disposal process relies heavily on proper containerization.
-
For Solid Waste (Pure compound, contaminated wipes): Use a sealable, clearly labeled hazardous waste container.[5]
-
For Liquid Waste (Solutions): Use a leak-proof container compatible with the solvent used (e.g., a glass bottle for chlorinated solvents, an HDPE container for many others).[9] Do not store acidic or basic solutions in metal containers.[9] The container should be filled to no more than 90% capacity.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration, and the date of accumulation.[5][9]
Step 3: Accumulate Waste in a Designated Area
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area within your laboratory.[9] This area should be under the direct supervision of laboratory personnel and away from heat sources or incompatible materials.[5][10]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] These entities are equipped to transport and dispose of the material in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11]
-
Never dispose of this compound down the drain or in the regular trash.
-
Common disposal methods for this type of organic chemical waste include high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][12]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][8]
-
Spill: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[1] Prevent the spill from entering drains.[1]
By adhering to these procedures, you contribute to a culture of safety and ensure that your innovative research is conducted with the utmost responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Safety Protocols for the Storage and Disposal of Hazardous Chemicals in Hospital Laboratories. Needle.Tube. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Mount St. Joseph University. Available from: [Link]
-
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Safety Data Sheet. Aaron Chemicals LLC. Available from: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]
-
ChemView. Environmental Protection Agency (EPA). Available from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). Available from: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. Environmental Protection Agency (EPA). Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. needle.tube [needle.tube]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. By understanding the "why" behind these protocols, you can foster a culture of safety and scientific excellence in your laboratory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A proactive approach to safety begins with a comprehensive hazard assessment. Given the nature of similar spirocyclic compounds, a stringent PPE protocol is non-negotiable to prevent dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect before each use. | Prevents direct skin contact, which can lead to irritation.[1][5] |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1 certified. | Protects against accidental splashes that could cause serious eye irritation.[1][5] |
| Face shield | Required for splash hazards. | Provides an additional layer of protection for the entire face.[6][7][8] | |
| Body | Laboratory coat | Long-sleeved, properly fitted. | Minimizes the risk of chemical splashes on personal clothing and skin.[5] |
| Respiratory | Chemical fume hood | Recommended for all handling procedures. | Ensures adequate ventilation and prevents the inhalation of any potential dust or aerosols.[1][3][5] |
| NIOSH-approved respirator | Organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated. | Provides respiratory protection in situations where engineering controls are insufficient.[5][7] |
II. Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure risk and ensuring the integrity of your experiments.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling:
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
III. Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage Guidelines
-
Container: Store in a tightly closed container.[3]
-
Environment: Keep in a dry, cool, and well-ventilated place.[3][5][9]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]
Disposal Protocol
-
Waste Collection: All chemical waste must be collected in designated, properly labeled, and sealed containers.[1]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[3][5]
-
Container Decontamination: Triple-rinse containers with an appropriate solvent. Collect the rinsate as hazardous waste.[1]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Ventilate the area and follow your institution's emergency spill response procedures.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
V. References
-
BenchChem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one. Retrieved from
-
MedChemExpress. (2025). tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate-SDS. Retrieved from
-
PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from
-
ChemicalBook. (2025). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. Retrieved from
-
Glaze 'N Seal. (2021). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from
-
AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
